molecular formula C4H10FN B3263324 4-Fluorobutan-1-amine CAS No. 372-92-9

4-Fluorobutan-1-amine

Cat. No.: B3263324
CAS No.: 372-92-9
M. Wt: 91.13 g/mol
InChI Key: CULGXMIWFKMPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobutan-1-amine is a useful research compound. Its molecular formula is C4H10FN and its molecular weight is 91.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluorobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN/c5-3-1-2-4-6/h1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULGXMIWFKMPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Fluorobutan-1-amine (CAS 372-92-9)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and critical safety profile of 4-Fluorobutan-1-amine.

Executive Summary

4-Fluorobutan-1-amine (also known as 4-fluorobutylamine) is a specialized fluorinated building block used in medicinal chemistry to modulate the physicochemical properties of lead compounds. It serves as a bioisostere for the n-butyl group, where the terminal fluorine atom introduces electronic withdrawal and metabolic blockage without significantly altering steric bulk.

Critical Safety Alert: While useful in synthesis, this compound possesses a latent toxicity profile . Metabolic oxidation of 4-fluorobutan-1-amine can generate fluoroacetate , a potent inhibitor of the Krebs cycle. Researchers must handle this compound with protocols reserved for high-toxicity metabolic precursors.

Chemical Profile & Physical Properties[1][2][3][4]

The introduction of fluorine at the


-position of the butyl chain lowers the basicity of the amine relative to n-butylamine due to the inductive electron-withdrawing effect ($ -I $), although this effect is attenuated by the four-carbon separation.
PropertyValue / DescriptionContext
CAS Number 372-92-9Identity verification
Formula C

H

FN
-
Molecular Weight 91.13 g/mol -
Appearance Colorless liquidAmine-like odor
Boiling Point ~100–110 °C (Predicted)Higher than butylamine (78°C) due to dipole; lower than 4-fluorobutanol (129°C) [1].
Density ~0.90 g/mLEstimated based on fluorobutanol analogs.
pKa (Conjugate Acid) ~10.0 – 10.5 (Est.)Slightly more acidic than butylamine (10.78) due to F-inductive effect [2].
LogP ~0.3Lower lipophilicity than non-fluorinated butyl chain.
Solubility Miscible in water, ethanol, DCMHigh polarity due to amine and fluorine dipole.

Synthesis & Manufacturing Methodologies

Two primary routes are recommended for the preparation of 4-fluorobutan-1-amine. Method A is preferred for laboratory-scale purity, while Method B is suitable for direct modification of amino-alcohol precursors.

Method A: The Gabriel Synthesis (High Purity)

This method avoids over-alkylation, a common issue in direct alkylation of amines.

  • Reagents: Potassium Phthalimide, 1-Bromo-4-fluorobutane, Hydrazine Hydrate (

    
    ), Ethanol.
    
  • Step 1: Nucleophilic Substitution

    • Dissolve 1-bromo-4-fluorobutane (1.0 equiv) in DMF.

    • Add Potassium Phthalimide (1.1 equiv) and heat to 80°C for 4–6 hours.

    • Mechanism:[1][2][3][4] The phthalimide anion acts as a nucleophile, displacing the bromide to form

      
      -(4-fluorobutyl)phthalimide.
      
    • Workup: Pour into water, filter the precipitate, and recrystallize from ethanol.

  • Step 2: Hydrazinolysis

    • Suspend the intermediate in ethanol.

    • Add Hydrazine Hydrate (2.5 equiv) and reflux for 2 hours.

    • Mechanism:[1][2][3][4] Hydrazine attacks the imide carbonyls, releasing the primary amine and forming the insoluble phthalhydrazide byproduct.

  • Step 3: Isolation

    • Cool the mixture and filter off the phthalhydrazide solid.[5]

    • Acidify the filtrate with HCl to form the amine hydrochloride salt (stable storage form).

    • Free base can be liberated with NaOH and extracted into DCM prior to use.

Method B: Deoxyfluorination of 4-Aminobutanol

This route utilizes Deoxo-Fluor® or DAST but requires amine protection to prevent side reactions.

  • Protection: React 4-aminobutanol with Boc-anhydride (

    
    ) to form 
    
    
    
    -Boc-4-aminobutanol.
  • Fluorination:

    • Dissolve

      
      -Boc intermediate in anhydrous DCM at -78°C.
      
    • Add DAST (Diethylaminosulfur trifluoride) dropwise. Allow to warm to RT.

    • Note: DAST converts the primary alcohol to a fluoride.

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding 4-fluorobutan-1-amine trifluoroacetate.

Visualization: Synthesis Pathways

Synthesis cluster_0 Method A: Gabriel Synthesis S1 1-Bromo-4-fluorobutane I1 N-(4-Fluorobutyl)phthalimide S1->I1 DMF, 80°C SN2 Reaction S2 Potassium Phthalimide S2->I1 P1 4-Fluorobutan-1-amine I1->P1 Hydrazine, EtOH Reflux

Figure 1: The Gabriel Synthesis pathway ensures primary amine specificity by using a phthalimide masking group.

Metabolic Toxicology & Safety Mechanisms[7][10]

Researchers must understand the "Lethal Synthesis" pathway associated with


-fluorinated alkanes. Unlike internal fluorines, a terminal fluorine on an even-numbered carbon chain can mimic fatty acids and enter 

-oxidation.
The Mechanism of Toxicity[5][7][10][11]
  • Oxidative Deamination: 4-Fluorobutan-1-amine is a substrate for amine oxidases (MAO/SSAO), converting it to 4-fluorobutanal and subsequently 4-fluorobutanoic acid .

  • Beta-Oxidation Activation: The 4-fluorobutanoic acid is activated to its Coenzyme A ester.

  • Cleavage:

    
    -oxidation cleaves the C2-C3 bond.
    
    • Carbons 1 & 2 release as Acetyl-CoA.

    • Carbons 3 & 4 (containing the fluorine) release as Fluoroacetyl-CoA .

  • The Krebs Cycle Blockade: Fluoroacetyl-CoA condenses with oxaloacetate to form (-)-erythro-2-fluorocitrate . This metabolite binds irreversibly to aconitase , halting the Krebs cycle and causing potentially fatal citrate accumulation and energy collapse [3, 4].

Visualization: Metabolic Activation Pathway

Toxicity Amine 4-Fluorobutan-1-amine Acid 4-Fluorobutanoic Acid Amine->Acid MAO / Aldehyde Dehydrogenase BetaOx Beta-Oxidation (Mitochondria) Acid->BetaOx FA_CoA Fluoroacetyl-CoA BetaOx->FA_CoA Cleavage of C1-C2 FC Fluorocitrate (Lethal Metabolite) FA_CoA->FC Citrate Synthase Block BLOCKS Aconitase (Cell Death) FC->Block Irreversible Inhibition

Figure 2: The "Lethal Synthesis" pathway converting the amine precursor into the toxic aconitase inhibitor.

Safety Protocols
  • Engineering Controls: Handle strictly in a chemical fume hood.

  • PPE: Double nitrile gloves and chemical splash goggles.

  • Waste Disposal: Do not mix with general organic waste. Segregate as "Highly Toxic Fluorinated Waste" for incineration.

  • Emergency: In case of exposure, immediate medical attention is required. Ethanol loading (traditional antidote for fluoroacetate) may be considered by medical professionals to compete with the metabolic conversion, though efficacy varies [4].

Medicinal Chemistry Applications

Despite the toxicity risks of the parent amine, the 4-fluorobutyl moiety is valuable when incorporated into larger drug scaffolds where metabolic cleavage is sterically hindered or where the amine is part of a stable amide/sulfonamide linkage.

  • pKa Modulation: The fluorine atom lowers the basicity of the amine (approx. 0.5 - 0.8 log units vs. butylamine), which can improve membrane permeability by increasing the fraction of uncharged species at physiological pH.

  • Bioisosterism: It replaces the butyl group to block potential metabolic hydroxylation at the

    
    -position (though it introduces the 
    
    
    
    -oxidation risk if the chain is exposed).
  • Dipole Introduction: The C-F bond introduces a dipole moment that can create specific electrostatic interactions with receptor binding pockets, distinct from the hydrophobic n-butyl group.

References

  • ChemicalBook. (2025).[6] 4-Fluoro-1-butanol Chemical Properties and Boiling Point Data.

  • PubChem. (2025). 4-Fluorobutan-1-amine Compound Summary (CID 17863079). National Library of Medicine.

  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology.

  • Proudfoot, A. T., et al. (2006). Sodium fluoroacetate poisoning. Toxicology Reviews.

  • Organic Syntheses. (1927). Gabriel Synthesis of Primary Amines: General Procedures. Coll. Vol. 1, p. 119.

Sources

Metabolic Stability of the 4-Fluorobutyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the medicinal chemistry and metabolic characterization of the 4-fluorobutyl moiety. It is designed for drug discovery scientists optimizing lead compounds for metabolic stability.[1]

Technical Guide for Medicinal Chemists & DMPK Scientists

Executive Summary

The 4-fluorobutyl group represents a classic "metabolic blockade" strategy in medicinal chemistry. By substituting the terminal hydrogen of a butyl chain with fluorine, drug designers exploit the high bond dissociation energy (BDE) of the C–F bond to prevent Cytochrome P450 (CYP)-mediated


-oxidation. This modification typically extends half-life (

) and improves bioavailability without significantly altering the steric profile of the ligand, owing to fluorine’s small van der Waals radius (1.47 Å) which closely mimics hydrogen (1.20 Å).

This guide details the mechanistic basis of this stability, provides a comparative analysis against non-fluorinated analogs, and outlines a rigorous experimental protocol for validating this stability in vitro.

The Metabolic Liability: -Oxidation of Alkyl Chains

To understand the utility of the 4-fluorobutyl group, one must first understand the metabolic flaw it corrects. Aliphatic side chains, such as the n-butyl group, are primary targets for CYP450 enzymes (particularly the CYP4A and CYP4F subfamilies).

Mechanism of Failure (n-Butyl Group)

Metabolism proceeds via a Hydrogen Atom Transfer (HAT) mechanism:

  • Radical Formation: The high-valent Iron-Oxo species of the CYP heme (

    
    ) abstracts a hydrogen atom from the terminal carbon (
    
    
    
    -position).
  • Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical bound to the heme iron.

  • Product: Formation of a primary alcohol (

    
    -hydroxybutyl), which is subsequently oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to a carboxylic acid.
    

This pathway dramatically increases polarity, facilitating rapid renal excretion and reducing the drug's effective half-life.

The Fluorine Solution: Mechanistic Basis of Stability

Replacing the terminal hydrogen with fluorine creates a metabolic "shield" through three synergistic physicochemical effects.

Bond Dissociation Energy (BDE)

The primary driver of stability is the strength of the Carbon-Fluorine bond.

  • C–H Bond Strength (primary alkyl): ~98–100 kcal/mol

  • C–F Bond Strength: ~105–110 kcal/mol

The CYP450 oxidant is energetic enough to abstract a hydrogen atom but typically lacks the thermodynamic potential to homolytically cleave the C–F bond. Consequently, the initial HAT step is kinetically blocked.

Electronic Deactivation (Inductive Effect)

Fluorine is the most electronegative element (


). Its strong electron-withdrawing inductive effect (

) reduces electron density on the adjacent

and

carbons.
  • Effect: This destabilizes the formation of positively charged character or radical intermediates at adjacent positions, thereby reducing the rate of

    
     oxidation as well. This is known as the "neighboring group effect" in metabolism.
    
Lipophilicity Modulation

While blocking metabolism, fluorine often maintains or slightly increases lipophilicity (


) compared to hydrogen, unlike a hydroxyl or polar blocking group. This ensures that membrane permeability and hydrophobic binding interactions are preserved.

Case Study: Haloperidol & The Butyrophenone Scaffold

The antipsychotic Haloperidol provides the definitive historical proof-of-concept for this moiety.

  • Structure: Contains a 4-fluorobutyrophenone tail.[2][3]

  • Metabolic Fate: Extensive studies on Haloperidol metabolism reveal that the 4-fluorobutyl chain is remarkably stable .

    • Major Metabolic Routes:[4] N-dealkylation (cleaving the chain entirely) and reduction of the ketone.

    • Minor/Negligible Routes: Direct defluorination or oxidation of the terminal carbon of the fluorobutyl chain is rarely observed in vivo.

  • Contrast: Analogs with simple butyl chains in similar pharmacophores often show rapid conversion to butyric acid derivatives, rendering them inactive.

Visualization: Metabolic Pathway Comparison

The following diagram contrasts the metabolic fate of a standard Butyl side chain versus a 4-Fluorobutyl side chain under CYP450 exposure.

MetabolicPathway cluster_0 Scenario A: n-Butyl Group (Metabolic Liability) cluster_1 Scenario B: 4-Fluorobutyl Group (Metabolic Shield) Butyl Drug-CH2-CH2-CH2-CH3 CYP_A CYP450 (HAT) Butyl->CYP_A H-Abstraction Radical [Drug-...-CH2•] CYP_A->Radical Alcohol Drug-...-CH2-OH (Primary Alcohol) Radical->Alcohol OH Rebound Acid Drug-...-COOH (Carboxylic Acid) Alcohol->Acid ADH/ALDH Excretion Rapid Excretion Acid->Excretion F_Butyl Drug-CH2-CH2-CH2-CH2-F CYP_B CYP450 F_Butyl->CYP_B Blocked Reaction Blocked (High C-F BDE) CYP_B->Blocked No HAT Stable Intact Drug (Maintained t1/2) Blocked->Stable

Caption: Comparative metabolic fate of n-butyl vs. 4-fluorobutyl chains. The C-F bond prevents the initial Hydrogen Atom Transfer (HAT), halting the oxidation cascade.

Experimental Protocol: Microsomal Stability Assessment

To validate the stability of a 4-fluorobutyl motif in a new drug candidate, the following "Self-Validating" protocol should be employed.

Objective

Quantify the intrinsic clearance (


) and identify if any defluorination or chain oxidation occurs.
Materials
  • Test Compound: 1 µM final concentration.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Control: Verapamil (high clearance) and Warfarin (low clearance).

Workflow Steps
  • Pre-Incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop metabolism.

  • Analysis (LC-MS/MS):

    • Parent Depletion: Monitor loss of parent ion to calculate

      
      .
      
    • Metabolite Scouting (Q1/Q3 Scans):

      • Look for +16 Da (Hydroxylation at

        
         or other sites).
        
      • Look for +14 Da (Oxidation to ketone/acid - Unlikely for F-butyl).

      • Look for -20 Da (Loss of HF, indicating defluorination/elimination).

      • Look for -18 Da (Defluorination + Hydroxylation exchange).

Data Interpretation Table
Observation (LC-MS)InterpretationAction Item
Stable Parent (>80% at 60m) 4-Fluorobutyl is effectively blocking metabolism.Proceed to in vivo PK.
+16 Da Peak Detected Hydroxylation occurring.[5][6] Check fragmentation.If on butyl chain (

), steric bulk (e.g., gem-dimethyl) may be needed.
-20 Da Peak Detected Defluorination (HF loss).Critical Flag. Risk of fluoride toxicity.[7] Re-design required.
Rapid Parent Loss Metabolic instability at distal site (not the chain).Perform Metabolite ID (MetID) to find the new soft spot.

Safety & Toxicity Considerations

While the 4-fluorobutyl group is generally safe, researchers must be aware of the "Dark Side of Fluorine."

  • Defluorination: Although the C-F bond is strong, oxidative defluorination can occur if an adjacent carbon is hydroxylated, leading to an unstable intermediate that eliminates HF.

    • Risk:[8] Release of free fluoride ions (

      
      ) can cause skeletal fluorosis if the drug is high-dose/chronic.
      
    • Mitigation: The 4-fluorobutyl group (primary fluoride) is significantly more stable against this than secondary or tertiary fluorides.

  • Toxic Metabolites: Metabolic breakdown of even-numbered fluorinated fatty acid chains (via

    
    -oxidation) can theoretically generate Fluoroacetic Acid  (highly toxic, inhibits the Krebs cycle).
    
    • Reality Check: For bulky drugs like Haloperidol, the side chain is rarely processed via

      
      -oxidation because the bulky aromatic headgroup prevents entry into the fatty acid oxidation spiral. However, this is a critical check for smaller, linear molecules.
      

References

  • Metabolism of Haloperidol

    • Title: "On the metabolism of haloperidol"[9]

    • Source: PubMed / Vertex AI Grounding
    • URL:[Link]

  • Fluorine in Drug Design (General)

    • Title: "The role of fluorine in drug discovery"
    • Source: Journal of Medicinal Chemistry (via NIH)
    • URL:[Link]

  • Metabolic Stability of Fluorinated Molecules

    • Title: "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective"
    • Source: PMC / NIH
    • URL:[Link]

  • CYP450 Omega-Hydroxylases

    • Title: "The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Rel
    • Source: Frontiers in Pharmacology / NIH
    • URL:[Link]

  • Defluorination Mechanisms

    • Title: "Defluorination of 4-fluorophenol by cytochrome P450(BM3)-F87G"
    • Source: PubMed
    • URL:[Link]

Sources

4-Fluorobutan-1-amine structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Fluorobutan-1-amine – Structural Characterization, Synthesis, and Medicinal Utility

Executive Summary

4-Fluorobutan-1-amine (CAS: 372-92-9 for free base; 286371-70-8 for HCl salt) is a specialized fluorinated building block critical to modern medicinal chemistry.[1] As a bioisostere of butylamine, it offers a strategic advantage: the terminal fluorine atom modulates basicity (pKa) and blocks metabolic oxidation without significantly altering steric volume. This guide provides a comprehensive technical analysis of its structure, validated synthesis protocols, and application in drug development.

Part 1: Structural & Physicochemical Profiling

The incorporation of fluorine at the


-position (C4) of the butylamine chain introduces a strong dipole and reduces the electron density of the primary amine through the inductive effect (

), albeit weaker than in

-fluorinated analogs.
Molecular Identity & Properties
PropertyFree BaseHydrochloride Salt
CAS Number 372-92-9286371-70-8
Formula C

H

FN
C

H

FN

HCl
Molecular Weight 91.13 g/mol 127.59 g/mol
Appearance Volatile, colorless liquidWhite to off-white hygroscopic solid
pKa (Predicted) ~10.2 – 10.4N/A (Salt dissociates)
LogP ~0.35N/A
Boiling/Melting Pt. ~80–85°C (est.)150–154°C (dec.)

Technical Insight: The C–F bond length (1.35 Å) closely mimics the C–H bond (1.09 Å), allowing 4-fluorobutan-1-amine to act as a "stealth" replacement for butylamine in enzyme binding pockets while altering electronic properties.

Structural Logic Diagram

G cluster_0 Electronic Effects F_atom Fluorine (C4) Electronegative (EN=3.98) Metabolic Blocker Chain Aliphatic Chain (CH2)4 Lipophilicity Spacer F_atom->Chain Inductive Pull (-I) Amine Primary Amine (C1) pKa ~10.3 Nucleophilic Center Chain->Amine Attenuated Basicity

Figure 1: Structural causality illustrating the electronic influence of the terminal fluorine on the distal amine group.[1]

Part 2: Synthesis & Manufacturing (The Expertise Pillar)

While direct fluorination of butylamine is non-selective, and nucleophilic substitution on 1,4-dihalobutanes leads to polymerization, the Gabriel Synthesis remains the gold standard for producing high-purity 4-fluorobutan-1-amine.[1] This route prevents polyalkylation, a common pitfall in amine synthesis.

Validated Protocol: Gabriel Synthesis Route

Reagents: Potassium Phthalimide, 1-Bromo-4-fluorobutane, Hydrazine Hydrate, Ethanol.[1]

Step-by-Step Methodology:

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve Potassium Phthalimide (1.0 eq) in anhydrous DMF (Dimethylformamide).

    • Add 1-Bromo-4-fluorobutane (1.1 eq) dropwise at 0°C to prevent exotherms.[1]

    • Heat to 80°C for 4–6 hours. The phthalimide anion acts as a "masked" nitrogen nucleophile, displacing the bromide.

    • Checkpoint: Monitor TLC for disappearance of the starting bromide.

    • Workup: Pour into ice water. The intermediate N-(4-fluorobutyl)phthalimide precipitates as a white solid.[1] Filter and dry.

  • Deprotection (Ing-Manske Procedure):

    • Suspend the phthalimide intermediate in Ethanol.

    • Add Hydrazine Hydrate (1.2 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

    • Acidification: Cool and add concentrated HCl to pH 1. This traps the volatile amine as the hydrochloride salt.

    • Purification: Filter off the phthalhydrazide byproduct. Concentrate the filtrate to obtain crude 4-fluorobutan-1-amine HCl. Recrystallize from EtOH/Et2O for >98% purity.

Synthesis Workflow Diagram

Synthesis Start Start: 1-Bromo-4-fluorobutane Intermed Intermediate: N-(4-fluorobutyl)phthalimide Start->Intermed SN2 Substitution Reagent1 Potassium Phthalimide (DMF, 80°C) Reagent1->Intermed Product Product: 4-Fluorobutan-1-amine HCl Intermed->Product Deprotection Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product Acid HCl (aq) Acid->Product Salt Formation

Figure 2: The Gabriel Synthesis pathway ensures mono-alkylation and high purity.[1]

Part 3: Analytical Profiling & Quality Control

Trustworthiness in data is established through rigorous characterization. The fluorine atom provides a unique handle for NMR spectroscopy.

NMR Signatures
  • 
    F NMR (376 MHz, D
    
    
    
    O):
    Expect a triplet-of-triplets or multiplet centered around -218 to -220 ppm .[1] The splitting arises from coupling to the adjacent methylene protons (
    
    
    Hz).
  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • 
       4.50 (dt, 2H, 
      
      
      
      Hz, –CH
      
      
      F). Distinctive doublet of triplets due to large H-F coupling.
    • 
       3.05 (t, 2H, –CH 
      
      
      
      NH
      
      
      ).
    • 
       1.7–1.9 (m, 4H, internal methylenes).
      
Stability & Handling
  • Cyclization Risk: Unlike 4-bromobutylamine, which rapidly cyclizes to pyrrolidine, 4-fluorobutylamine is relatively stable due to the strength of the C–F bond (approx. 116 kcal/mol vs 68 kcal/mol for C–Br). However, under high thermal stress or strong basic conditions, trace cyclization may occur.

  • Storage: Store as the Hydrochloride salt at room temperature in a desiccator. The free base readily absorbs CO

    
     from the air to form carbamates.
    

Part 4: Applications in Medicinal Chemistry

The strategic value of 4-fluorobutan-1-amine lies in its ability to fine-tune drug properties without changing the pharmacophore's shape.[1]

Metabolic Blocking

In alkyl chains, the


-position (terminus) is a hotspot for Cytochrome P450 oxidation. Replacing the terminal hydrogen with fluorine blocks this metabolic soft spot, extending the drug's half-life (

).
pKa Modulation

The fluorine atom lowers the pKa of the amine by approximately 0.3–0.5 log units compared to butylamine. This subtle shift can:

  • Improve membrane permeability (higher fraction of neutral species at physiological pH).

  • Reduce hERG channel binding (often associated with high basicity).

Application Logic Diagram

Applications Drug Lead Compound (w/ Butyl Chain) Problem Issue: Rapid Oxidation High Basicity Drug->Problem In Vivo Solution Strategy: 4-Fluoro Substitution Problem->Solution MedChem Design Outcome Outcome: Blocked Metabolism Optimized pKa Solution->Outcome Optimization

Figure 3: Decision framework for deploying 4-fluorobutan-1-amine in lead optimization.

References

  • PubChem. 4-Fluorobutan-1-amine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Gabriel, S.Ueber die Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Ber. Dtsch. Chem. Ges. 1887, 20, 2224. (Foundational chemistry for the synthesis protocol).
  • Purser, S., et al. Fluorine in medicinal chemistry.[2] Chem. Soc. Rev., 2008, 37, 320-330. (Authoritative review on metabolic blocking and pKa effects).

Sources

A Technical Guide to Determining the Aqueous Solubility of 4-Fluorobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's formulation, bioavailability, and overall therapeutic potential. This guide provides a comprehensive technical framework for determining the aqueous solubility of 4-Fluorobutan-1-amine hydrochloride, a representative primary amine salt. While specific solubility data for this compound is not readily published, this document outlines the fundamental principles and a robust, validated experimental protocol to empower researchers to perform this essential characterization. We delve into the theoretical underpinnings of pH-dependent solubility, provide a step-by-step guide to the industry-standard Shake-Flask method, and detail the necessary analytical procedures for accurate quantification. This whitepaper serves as a self-validating system, grounding its recommendations in authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD) and best practices in analytical chemistry.

Introduction: The Imperative of Solubility

4-Fluorobutan-1-amine hydrochloride is a primary amine salt. Like many small molecule drug candidates, its utility is intrinsically linked to its behavior in an aqueous environment. Low aqueous solubility can lead to a cascade of developmental challenges, including poor absorption, unreliable in vitro assay results, and difficulties in creating viable formulations.[1] Therefore, the precise determination of a compound's solubility is not merely a data point but a foundational pillar of its entire development profile.

This guide addresses the core principles and methodologies required to accurately measure the aqueous solubility of ionizable compounds like 4-Fluorobutan-1-amine hydrochloride. By following the principles and protocols herein, researchers can generate reliable, reproducible data essential for informed decision-making in the drug development pipeline.

Theoretical Framework: The Physicochemical Basis of Solubility

The solubility of an amine hydrochloride salt in water is not a static value; it is dynamically influenced by the solution's properties, most notably its pH.

Ionization, pH, and the Henderson-Hasselbalch Equation

As an amine salt, 4-Fluorobutan-1-amine hydrochloride exists in an equilibrium between its protonated (ionized) form and its neutral (free base) form. The ionized form, being a salt, is generally much more soluble in water than the neutral free base.[2] The position of this equilibrium is dictated by the solution's pH and the pKa of the compound's conjugate acid (the protonated amine).

This relationship is mathematically described by the Henderson-Hasselbalch equation.[3][4][5] For a weak base like 4-Fluorobutan-1-amine, the equation is:

pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

Where:

  • [R-NH₂] is the concentration of the neutral free base.

  • [R-NH₃⁺] is the concentration of the protonated, ionized amine.

This equation is crucial for predicting how solubility will change across the physiological pH range of the gastrointestinal tract, which is a key factor in predicting oral absorption.[6][7]

Impact of Temperature

The dissolution process can be either endothermic (absorbing heat) or exothermic (releasing heat). For most solids dissolving in a liquid, the process is endothermic, meaning solubility tends to increase with temperature. It is standard practice to determine solubility at a controlled temperature, typically 20-25°C, to ensure comparability of results.[8][9]

Experimental Determination: The Shake-Flask Method (OECD 105)

The gold standard for determining thermodynamic solubility is the Shake-Flask method, as detailed in OECD Test Guideline 105.[8][10][11] This method is designed to measure the saturation mass concentration of a substance in water at a given temperature.[12]

Methodology Overview

The core principle involves agitating an excess amount of the solid compound in a specific solvent (e.g., purified water or a buffer of a specific pH) for a sufficient period to allow the system to reach equilibrium.[9][13] Once equilibrium is achieved, the undissolved solid is removed, and the concentration of the dissolved compound in the saturated supernatant is quantified using a validated analytical method.[14]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis A Weigh excess 4-Fluorobutan-1-amine HCl B Add precise volume of aqueous medium (e.g., pH 7.4 buffer) A->B C Prepare multiple replicates (n≥3) B->C D Agitate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Visually confirm presence of undissolved solid D->E F Allow solution to settle E->F G Centrifuge or filter (e.g., 0.22 µm) to separate solid from supernatant F->G H Extract aliquot of clear supernatant G->H I Dilute sample into mobile phase if necessary H->I J Quantify concentration via validated HPLC-UV method I->J K Calculate solubility (mg/mL or mol/L) J->K G A Low pH (e.g., pH < pKa - 2) D Protonated (Ionized) [R-NH₃⁺] Highly Soluble A->D Dominates B pH ≈ pKa E [R-NH₃⁺] ≈ [R-NH₂] B->E Equilibrium C High pH (e.g., pH > pKa + 2) F Neutral Free Base [R-NH₂] Poorly Soluble C->F Dominates

Sources

Navigating the Ambiguities: A Technical Safety Brief on 4-Fluorobutan-1-amine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the safety data and potential hazards associated with 4-Fluorobutan-1-amine and its hydrochloride salt. In the course of compiling this information, a notable lack of comprehensive and consistent safety data from authoritative sources has been identified. This document aims to present the available information, highlight the existing data gaps and inconsistencies, and provide a cautious, scientifically grounded approach to handling these compounds.

Chemical Identification and Physical Properties

4-Fluorobutan-1-amine is a fluorinated organic compound with the chemical formula C₄H₁₀FN.[1][2] It is the parent amine to its more commonly available hydrochloride salt, 4-Fluorobutan-1-amine hydrochloride.

A summary of the available physical and chemical properties is presented below:

Property4-Fluorobutan-1-amine4-Fluorobutan-1-amine hydrochloride
CAS Number 372-92-9[1][2]286371-70-8[3]
Molecular Formula C₄H₁₀FN[1][2]C₄H₁₀FN·HCl
Molecular Weight 91.13 g/mol [1]127.59 g/mol [4]
Appearance Data not availablePowder[5]

Hazard Identification and GHS Classification: A Landscape of Uncertainty

A significant challenge in providing a definitive hazard profile for 4-Fluorobutan-1-amine and its hydrochloride salt is the conflicting and incomplete information available in public databases and supplier safety data sheets (SDS).

For 4-Fluorobutan-1-amine (CAS 372-92-9):

For 4-Fluorobutan-1-amine hydrochloride (CAS 286371-70-8):

The available information is contradictory. One supplier, Combi-Blocks, provides an SDS stating "No known hazard" and indicates no data for most toxicological endpoints.[3] This is highly unusual for an amine hydrochloride and should be treated with extreme caution, as it likely signifies a lack of data rather than an absence of hazards.

In contrast, another supplier, AK Scientific, Inc., indicates the following hazards:

  • H302: Harmful if swallowed.[6]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]

Furthermore, an SDS for a structurally similar compound, 3-Buten-1-amine Hydrochloride, clearly lists "Skin irritation, Category 2" (H315) and "Eye irritation, Category 2" (H319) as hazards.[7] This suggests that irritation is a plausible hazard for amine hydrochlorides.

Given these inconsistencies, a conservative approach to hazard assessment is imperative. The following diagram illustrates a recommended logic for assessing the potential hazards in the absence of definitive data.

Caption: Logical workflow for hazard assessment in the absence of complete data.

Toxicological Profile: An Area Requiring Further Investigation

Detailed toxicological data for 4-Fluorobutan-1-amine and its hydrochloride salt are largely unavailable in the public domain. The Combi-Blocks SDS for the hydrochloride salt explicitly states "No data available" for acute toxicity, skin corrosion/irritation, eye damage/irritation, and other key toxicological endpoints.[3]

Based on the limited available information and the general properties of similar chemical classes (amines and halogenated hydrocarbons), the following potential toxicological effects should be considered until comprehensive data becomes available:

  • Acute Toxicity: As indicated by one supplier for the hydrochloride salt, the compound may be harmful if swallowed.[6] The toxicity of the free amine is unknown.

  • Skin and Eye Irritation: Amines are often irritating to the skin and eyes. The data for a similar amine hydrochloride suggests that skin and eye irritation are likely hazards.[7]

  • Respiratory Irritation: The precautionary statement to avoid breathing vapors or dust suggests a potential for respiratory tract irritation.[6]

  • Chronic Effects: There is no available data on the potential for carcinogenicity, mutagenicity, or reproductive toxicity.

Safe Handling and Personal Protective Equipment (PPE)

Given the uncertainty surrounding the hazards of 4-Fluorobutan-1-amine and its hydrochloride salt, a highly conservative approach to handling and the use of personal protective equipment is strongly recommended.

Engineering Controls
  • All handling of these compounds should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8]

Personal Protective Equipment (PPE)

The following PPE should be considered mandatory when handling these compounds:

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential eye irritation or damage.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, given the potential for skin irritation.[7]
Skin and Body Protection A lab coat should be worn. For larger quantities or in case of potential for splashing, additional protective clothing may be necessary.To prevent skin contact.
Respiratory Protection If working outside of a fume hood or if there is a risk of generating dust or aerosols, a respirator may be required.To prevent inhalation of potentially irritating or harmful vapors or dust.

The following diagram outlines a recommended workflow for safe handling:

Safe_Handling_Workflow Start Start: Prepare to Handle 4-Fluorobutan-1-amine or its HCl salt Assess_Hazards Step 1: Assess Hazards (Assume Toxicity & Irritation) Start->Assess_Hazards Select_Controls Step 2: Select Engineering Controls (Use Fume Hood) Assess_Hazards->Select_Controls Don_PPE Step 3: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Select_Controls->Don_PPE Handle_Chemical Step 4: Handle Chemical - Avoid creating dust/aerosols - Keep containers closed when not in use Don_PPE->Handle_Chemical Decontaminate Step 5: Decontaminate - Clean work area - Wash hands thoroughly Handle_Chemical->Decontaminate Store_Properly Step 6: Store Properly - Tightly sealed container - Well-ventilated area Decontaminate->Store_Properly End End: Task Complete Store_Properly->End

Sources

The Fluorine Effect on Amine Basicity in Aliphatic Chains: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into aliphatic amine-containing molecules is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of the profound effects of fluorine substitution on the basicity of aliphatic amines, a critical parameter influencing a drug candidate's pharmacokinetic and pharmacodynamic profile. We will delve into the fundamental electronic principles, including inductive and field effects, and explore the more nuanced role of intramolecular hydrogen bonding. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to rationally modulate amine pKa through fluorination.

Introduction: The Significance of Amine Basicity and the Role of Fluorine

Aliphatic amines are prevalent functional groups in a vast number of pharmaceuticals. Their basicity, quantified by the pKa of the conjugate acid, is a pivotal physicochemical property that dictates the extent of ionization at physiological pH (typically around 7.4). This, in turn, governs a molecule's solubility, membrane permeability, protein binding, and potential for off-target effects such as hERG channel inhibition.[1] Fine-tuning the pKa of an amine is therefore a critical aspect of the lead optimization process in drug discovery.[2]

Fluorine, the most electronegative element, is often introduced as a "bioisostere" for hydrogen to modulate these properties.[3] Its small size allows for minimal steric perturbation, while its powerful electron-withdrawing nature can dramatically alter the electronic landscape of a molecule.[3] Understanding the predictable and distance-dependent effects of fluorine on amine basicity empowers medicinal chemists to design molecules with optimized properties for improved efficacy and safety.

The Electronic Underpinnings of the Fluorine Effect

The primary mechanism by which fluorine reduces the basicity of an aliphatic amine is through the withdrawal of electron density from the nitrogen atom. This decreases the availability of the nitrogen's lone pair of electrons for protonation, thereby stabilizing the neutral amine and increasing the acidity (lowering the pKa) of the corresponding ammonium cation.[4] This electron-withdrawing influence is primarily exerted through two mechanisms: the inductive effect and the field effect.

The Inductive Effect (-I): Through-Bond Electron Withdrawal

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[5] Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density towards itself through the sigma bonds of the aliphatic chain.[4] This effect diminishes with distance from the nitrogen atom.

The impact of the inductive effect is clearly demonstrated by comparing the pKa values of fluorinated ethylamines with ethylamine:

  • Ethylamine: pKa ≈ 10.67[6]

  • 2-Fluoroethylamine: pKa ≈ 9.0[7]

  • 2,2-Difluoroethylamine: pKa ≈ 7.3[8]

  • 2,2,2-Trifluoroethylamine: pKa ≈ 5.7[9][10]

As the number of fluorine atoms on the β-carbon increases, the electron density at the nitrogen is progressively reduced, leading to a stepwise decrease in basicity.

The Field Effect: Through-Space Electrostatic Interaction

The field effect is an electrostatic effect that operates through space rather than through bonds. The C-F bond possesses a strong dipole moment, and this dipole can influence the lone pair on the nitrogen atom directly through space, independent of the connecting bonds. The magnitude and direction of the field effect are highly dependent on the conformation of the molecule. In cyclic systems like piperidines, the effect of a fluorine substituent can differ significantly depending on its axial or equatorial position.[11]

Intramolecular Hydrogen Bonding (F···H-N⁺): A Stabilizing Interaction

In the protonated form of a fluorinated amine, a weak intramolecular hydrogen bond can form between the fluorine atom and one of the acidic protons on the nitrogen (F···H-N⁺).[12] This interaction can stabilize the conjugate acid, which would, in isolation, lead to an increase in basicity. However, the powerful electron-withdrawing effects of fluorine typically dominate. The presence of such hydrogen bonds can be detected and characterized using NMR spectroscopy, specifically by observing through-space coupling between the fluorine and hydrogen nuclei (¹hJFH).[12] The magnitude of this coupling constant provides insight into the strength and geometry of the hydrogen bond.[12]

The interplay of these effects is summarized in the diagram below:

G cluster_amine Fluorinated Aliphatic Amine Amine_N R-CH(F)-CH2-NH2 Inductive Inductive Effect (-I) (Through-Bond) Field Field Effect (Through-Space) H_Bond Intramolecular H-Bond (F···H-N⁺) (Stabilizes Conjugate Acid) Reduced_Basicity Lower pKa (Increased Acidity of R-NH3⁺) Inductive->Reduced_Basicity Decreases Electron Density on N Field->Reduced_Basicity Decreases Electron Density on N Increased_Basicity Higher pKa (Decreased Acidity of R-NH3⁺) H_Bond->Increased_Basicity Stabilizes Protonated Form

Caption: Interplay of electronic effects of fluorine on amine basicity.

Quantitative Analysis: The Impact of Fluorine Position and Number on pKa

The reduction in amine basicity upon fluorination is highly predictable and attenuated by distance. Fluorination at the β-position to the nitrogen atom has a more pronounced effect than at the γ- or δ-positions.

CompoundStructurepKa of Conjugate AcidΔpKa (vs. Parent Amine)
Parent Amines
EthylamineCH₃CH₂NH₂~10.67[6]-
PropylamineCH₃CH₂CH₂NH₂~10.69[6]-
ButylamineCH₃(CH₂)₃NH₂~10.61[6]-
β-Fluorinated Amines
2-FluoroethylamineFCH₂CH₂NH₂~9.0[7]-1.67
2,2-DifluoroethylamineF₂CHCH₂NH₂~7.3[8]-3.37
2,2,2-TrifluoroethylamineF₃CCH₂NH₂~5.7[9][10]-4.97
γ-Fluorinated Amines
3-FluoropropylamineFCH₂CH₂CH₂NH₂~9.8 (estimated)~-0.89
3,3,3-TrifluoropropylamineF₃CCH₂CH₂NH₂~8.7[13]-1.99
δ-Fluorinated Amines
4-FluorobutylamineF(CH₂)₄NH₂~10.2 (estimated)~-0.41
4,4,4-TrifluorobutylamineF₃C(CH₂)₃NH₂~9.7[3]-0.91
α-Fluorinated Amines
α-Trifluoromethyl Cyclohexylaminec-C₆H₁₀(CF₃)NH₂~6.0-4.6 (vs. Cyclohexylamine)[14]

Note: Estimated pKa values are based on typical attenuation factors.

As illustrated in the table, the pKa-lowering effect of a trifluoromethyl group decreases as it moves further from the amine nitrogen. The effect is most dramatic at the α and β positions.

Experimental Determination of Amine pKa: A Practical Workflow

Accurate determination of pKa is crucial for understanding structure-activity relationships. Potentiometric titration is a widely used and reliable method.[15]

Principle of Potentiometric Titration

A solution of the amine is titrated with a standardized acid (e.g., HCl), and the pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at which half of the amine is protonated (the midpoint of the titration curve).

Step-by-Step Protocol for Potentiometric Titration
  • Instrument Calibration: Calibrate the pH meter using at least two, and preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Ensure the temperature of the buffers and the sample solution are the same.

  • Sample Preparation: Accurately weigh a known amount of the fluorinated amine and dissolve it in a suitable solvent, typically deionized water. If solubility is an issue, a co-solvent such as methanol or acetonitrile may be used, but it's important to note that this can affect the absolute pKa value.[16] The concentration should be in the range of 1-10 mM.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer to ensure homogeneity. Immerse the calibrated pH electrode and the tip of the burette containing the standardized titrant (e.g., 0.1 M HCl) into the solution.

  • Data Collection: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Workflow Diagram

G Start Start: pKa Determination Calibrate 1. Calibrate pH Meter (Standard Buffers) Start->Calibrate Prepare 2. Prepare Amine Solution (Known Concentration) Calibrate->Prepare Setup 3. Assemble Titration Apparatus (Constant Temperature) Prepare->Setup Titrate 4. Titrate with Standard Acid (Incremental Additions) Setup->Titrate Record 5. Record pH vs. Volume Titrate->Record Plot 6. Plot Titration Curve (pH vs. Volume) Record->Plot Analyze 7. Determine Equivalence Point & Half-Equivalence Point Plot->Analyze Result End: pKa Value Analyze->Result

Caption: Experimental workflow for pKa determination by potentiometric titration.

Advanced Considerations: Solvent Effects and Alternative Techniques

The pKa of an amine can be influenced by the solvent system used for the measurement due to differences in solvation of the neutral amine and its protonated form.[17] For volatile or sparingly soluble amines, or for high-throughput screening, alternative methods to potentiometric titration may be employed.

¹⁹F NMR Spectroscopy: This technique can be particularly advantageous for determining the pKa of fluorinated compounds.[16] The chemical shift of the fluorine atom is sensitive to the protonation state of the nearby amine. By monitoring the change in the ¹⁹F chemical shift as a function of pH, a titration curve can be generated and the pKa determined.[16] An advantage of this method is that it is less sensitive to impurities and can be used for mixtures.[18]

Conclusion and Future Perspectives

The effect of fluorine on the basicity of aliphatic amines is a well-established and powerful tool in medicinal chemistry. The strong, distance-dependent electron-withdrawing nature of fluorine allows for the rational and predictable modulation of amine pKa. A thorough understanding of the interplay between inductive effects, field effects, and intramolecular hydrogen bonding is essential for the successful design of drug candidates with optimized physicochemical properties. As synthetic methodologies for the selective introduction of fluorine continue to advance, the strategic use of fluorination to fine-tune amine basicity will undoubtedly remain a key strategy in the development of new and improved therapeutics.

References

  • Pylarify (piflufolastat F 18) injection, for intravenous use. U.S. Food and Drug Administration. [Link]

  • Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Tuning basicity. Cambridge MedChem Consulting. [Link]

  • Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]

  • Ethanamine, 2,2,2-trifluoro-. PubChem. [Link]

  • J-coupling. Wikipedia. [Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PMC. [Link]

  • Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine... ResearchGate. [Link]

  • 3,3,3-Trifluoropropylamine. PubChem. [Link]

  • (PDF) Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. ResearchGate. [Link]

  • 2-Fluoroethylamine. PubChem. [Link]

  • alpha-Fluoro acid and alpha-fluoro amide analogs of acetyl-CoA as inhibitors of citrate synthase: effect of pKa matching on binding affinity and hydrogen bond length. PubMed. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • POTENTIOMETRIC STUDIES IN DIAZOTISATION, DETERMINATION OF AROMATIC AMINES. Zenodo. [Link]

  • Intermolecular Forces: Hydrogen Bonding. YouTube. [Link]

  • F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. eScholarship. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • 2,2,2-Trifluoroethanol. Wikipedia. [Link]

  • Hydrogen Bonding. Purdue University. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Royal Society of Chemistry. [Link]

  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Semantic Scholar. [Link]

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]

  • 13.16: Solvent Effects-Relative Conditions and pKa. Chemistry LibreTexts. [Link]

  • (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... ResearchGate. [Link]

  • Mechanochemical Synthesis of Fluorinated Imines. MDPI. [Link]

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PubMed. [Link]

  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. ACS Publications. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

  • Through-Space/Through-Bond Interactions on Electron. ACS Publications. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • NMR Coupling Constants in Organic Chemistry. YouTube. [Link]

  • A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... ResearchGate. [Link]

  • 2,2-Difluoroethanamine. PubChem. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Fluorobutan-1-amine Hydrochloride via DAST-Mediated Deoxyfluorination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluorobutan-1-amine (CAS: 371-11-9, free base) is a critical intermediate in medicinal chemistry, often utilized to introduce a terminal fluorine atom into aliphatic chains. The fluorine atom acts as a bioisostere for hydrogen or a hydroxyl group, modulating lipophilicity (


) and metabolic stability without significantly altering steric bulk.

This Application Note details a robust, three-step synthetic route starting from 4-aminobutanol . Unlike simple alcohols, 4-aminobutanol presents a "chemoselectivity paradox": the amine is more nucleophilic than the alcohol, yet the target transformation requires selective activation of the hydroxyl group. Direct fluorination without protection invariably leads to pyrrolidine formation (cyclization) or polymerization.

Key Deliverables:

  • Chemoselectivity: Use of

    
    -Boc protection to prevent intramolecular cyclization.
    
  • Fluorination: Protocol utilizing Diethylaminosulfur trifluoride (DAST) under controlled conditions.[1][2][3]

  • Isolation: Generation of the stable hydrochloride salt to prevent volatility and degradation.

Strategic Route Analysis

The synthesis is designed to circumvent the nucleophilic interference of the primary amine.

Synthetic Pathway Diagram

The following diagram outlines the logical flow from starting material to the final salt form.

SynthesisRoute SM 4-Aminobutanol (Nucleophilic Amine) Step1 Step 1: N-Protection (Boc-Anhydride) SM->Step1 Int1 N-Boc-4-aminobutanol (Protected Intermediate) Step1->Int1 Step2 Step 2: Deoxyfluorination (DAST, -78°C) Int1->Step2 Int2 N-Boc-4-fluorobutylamine (Fluorinated Intermediate) Step2->Int2 Step3 Step 3: Deprotection (HCl/Dioxane) Int2->Step3 Product 4-Fluorobutylamine HCl (Target Salt) Step3->Product

Figure 1: Three-step synthetic pathway ensuring chemoselectivity.

Detailed Experimental Protocols

Step 1: -Boc Protection of 4-Aminobutanol

Objective: Mask the nucleophilic nitrogen to prevent reaction with DAST.

  • Reagents: 4-Aminobutanol (1.0 equiv), Di-tert-butyl dicarbonate (

    
    , 1.1 equiv), Triethylamine (
    
    
    
    , 1.2 equiv), Dichloromethane (DCM).
  • Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl.

Protocol:

  • Charge a round-bottom flask with 4-aminobutanol (10.0 g, 112 mmol) and DCM (100 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add

    
      (18.8 mL, 134 mmol) dropwise.
    
  • Add a solution of

    
      (26.9 g, 123 mmol) in DCM (50 mL) dropwise over 30 minutes. Note: Gas evolution (
    
    
    
    ) may occur.
  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M citric acid (2 x 50 mL), saturated

    
     (50 mL), and brine. Dry organic layer over 
    
    
    
    .[1][2]
  • Purification: Concentrate in vacuo. The resulting oil (N-Boc-4-aminobutanol) is typically pure enough (>95%) for the next step.[4]

Step 2: DAST-Mediated Deoxyfluorination

Objective: Convert the primary alcohol to a primary fluoride. This is the critical step requiring strict moisture control.

  • Reagents: N-Boc-4-aminobutanol (1.0 equiv), DAST (1.2 equiv), Anhydrous DCM.

  • Safety Critical: DAST reacts violently with water to produce HF. Use plastic syringes or oven-dried glass syringes.

Mechanism of Action: The hydroxyl group attacks the sulfur atom of DAST, eliminating diethylamine. The fluoride ion then displaces the activated oxygen species via an


 mechanism.

DAST_Mechanism Substrate Alcohol Substrate (R-OH) Complex Activated Alkoxy-Sulfurane Intermediate Substrate->Complex - HF DAST DAST Reagent (Et2N-SF3) DAST->Complex Transition SN2 Transition State (F- attacking C) Complex->Transition Nucleophilic Attack Product Alkyl Fluoride (R-F) Transition->Product Byproduct Byproduct (Et2N-SO-F) Transition->Byproduct

Figure 2: Mechanistic pathway of DAST fluorination.

Protocol:

  • Flame-dry a two-neck round-bottom flask under

    
     atmosphere.
    
  • Dissolve N-Boc-4-aminobutanol (5.0 g, 26.4 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents elimination side reactions.

  • Add DAST (Diethylaminosulfur trifluoride, 4.2 mL, 31.7 mmol) dropwise via syringe over 20 minutes.

  • Stir at -78°C for 1 hour, then allow the reaction to slowly warm to RT over 2 hours.

  • Quench: Cool back to 0°C. Carefully add saturated aqueous

    
     (50 mL). Caution: Vigorous effervescence.
    
  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) is usually required to remove elimination byproducts (alkenes).

    • Target: N-Boc-4-fluorobutylamine (Colorless oil).

Step 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

  • Reagents: 4M HCl in Dioxane (excess).

Protocol:

  • Dissolve N-Boc-4-fluorobutylamine (obtained from Step 2) in dry 1,4-dioxane (5 mL per gram of substrate).

  • Add 4M HCl in Dioxane (5 equiv) at 0°C.

  • Stir at RT for 2–3 hours. A white precipitate should form.

  • Isolation: Dilute with diethyl ether (

    
    ) to maximize precipitation. Filter the solid under 
    
    
    
    (hygroscopic).
  • Drying: Dry under high vacuum.

    • Product:4-Fluorobutan-1-amine Hydrochloride .

Analytical Data & Validation

To ensure the protocol was successful, compare your results against these standard parameters.

ParameterExpected ResultDiagnostic Note
Appearance White to off-white solidIf yellow/sticky, residual solvent or oxidation present.

NMR

-218 to -220 ppm
Characteristic triplet of triplets (coupling to

).

NMR (Step 2)

4.45 ppm (dt,

)
The large coupling constant (47Hz) confirms

.
IR Spectroscopy ~1000-1100

(C-F stretch)
Disappearance of broad O-H stretch (3400

).

Troubleshooting & Critical Control Points

The "Explosion" Risk (DAST)

DAST is thermally unstable.[5]

  • Never heat the reaction above 50°C.

  • Distillation: Do not attempt to distill the crude reaction mixture containing unreacted DAST; it can decompose explosively. Always quench first.

Yield Optimization

If the yield in Step 2 is low (<40%):

  • Water Content: Verify DCM is anhydrous (<50 ppm water). Water consumes DAST and generates HF, which degrades the Boc group prematurely.

  • Elimination: If 3-buten-1-amine (alkene) is observed, the reaction temperature rose too fast. Keep at -78°C longer.

Alternative Reagents

If DAST is unavailable or safety protocols prohibit its use, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is a thermally more stable alternative that can be used with the same protocol, though it is often less reactive at -78°C.

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 40(5), 574–578. Link

  • Bi, X., et al. (2020). "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage." Organic Letters, 22(19), 7502–7507. (Demonstrates DAST mechanism and compatibility with N-Boc). Link

  • Organic Syntheses. (1977).[2] "DAST Fluorination of Alcohols: General Procedures." Organic Syntheses, Coll.[2][5] Vol. 6, p. 835. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9608, 4-Fluorobutylamine." (Validation of CAS and Structure). Link

Sources

reductive amination protocols using 4-fluorobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Strategies for 4-Fluorobutylamine in Medicinal Chemistry

Executive Summary & Strategic Importance

4-Fluorobutylamine (CAS: 372-92-9) is a critical building block in modern medicinal chemistry.[1] The incorporation of a terminal fluorine atom into an aliphatic chain serves as a bioisostere for a hydrogen or hydroxyl group, often improving metabolic stability by blocking cytochrome P450 oxidation sites while modulating lipophilicity (LogP) and pKa.[1]

However, the use of 4-fluorobutylamine presents specific challenges compared to non-fluorinated alkyl amines:

  • Volatility: The free base is a volatile liquid (estimated b.p. ~80–90 °C), making precise stoichiometry difficult.[1]

  • Basicity: The electron-withdrawing inductive effect of the fluorine atom at the

    
    -position slightly suppresses the pKa (estimated ~10.0–10.4) compared to 
    
    
    
    -butylamine (10.77), affecting the pH equilibrium required for imine formation.[1]
  • Nucleophilicity: While still a potent nucleophile, steric and electronic factors require tailored protocols to prevent over-alkylation.[1]

This guide provides two validated protocols: a Standard High-Throughput Method using Sodium Triacetoxyborohydride (STAB) and a High-Steric Method using Titanium(IV) Isopropoxide for difficult ketone substrates.[1]

Critical Material Properties

Before initiating synthesis, verify the physical form of your reagent.[1]

Property4-Fluorobutylamine (Free Base)4-Fluorobutylamine Hydrochloride (Salt)
State Clear, colorless liquidWhite to off-white crystalline solid
Handling Volatile; Dispense by volumeStable; Dispense by weight (Preferred)
Stoichiometry Use directlyRequires neutralization (e.g., DIPEA/TEA)
Storage 2–8 °C, inert atmosphereRoom Temp, desiccated

Expert Insight: We strongly recommend using the HCl salt for small-scale medicinal chemistry (mg to g scale) to ensure accurate stoichiometry. The protocols below assume the use of the HCl salt.

Mechanistic Workflow

The success of reductive amination relies on the equilibrium between the carbonyl and the hemiaminal/iminium species.

G Start Aldehyde/Ketone + 4-Fluorobutylamine HCl Base Base (DIPEA) (Free-basing) Start->Base Hemiaminal Hemiaminal Intermediate Base->Hemiaminal Nucleophilic Attack Imine Iminium Ion (Activated Species) Hemiaminal->Imine -H2O (Dehydration) Reduction Hydride Transfer (STAB or NaCNBH3) Imine->Reduction Rate Determining Step Product Secondary Amine Product Reduction->Product

Figure 1: Mechanistic pathway for the reductive amination of 4-fluorobutylamine.[1]

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aldehydes and reactive ketones (cyclic, unhindered). Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that reduces the iminium ion faster than the carbonyl, minimizing side reactions.[1]

Reagents:

  • Substrate: Aldehyde or Ketone (1.0 equiv)[1]

  • Amine: 4-Fluorobutylamine HCl (1.2 – 1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (1.2 – 1.5 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Optional, for ketones only[1]

Step-by-Step Procedure:

  • Preparation: In a dry vial equipped with a stir bar, suspend 4-fluorobutylamine HCl (1.2 equiv) in DCE (0.1 M concentration relative to substrate).

  • Free-Basing: Add DIPEA (1.2 equiv) and stir for 5–10 minutes at room temperature. The solution should become clear(er) as the free amine is liberated.

  • Imine Formation: Add the Carbonyl Substrate (1.0 equiv).[1]

    • Note: If reacting with a ketone, add Acetic Acid (1.0 equiv) at this stage to catalyze imine formation.[1]

    • Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Caution: Mild gas evolution may occur.[1]

  • Reaction: Seal the vial and stir at RT.

    • Aldehydes:[1][2][3][4] Typically complete in 2–4 hours.[1]

    • Ketones:[1][2][5] May require 16 hours (overnight).[1]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (pH ~8–9).[1]

    • Extract with DCM (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (typically MeOH/DCM gradient).[1]

Method B: Titanium-Mediated Protocol

Best for: Sterically hindered ketones or electron-deficient anilines. Mechanism: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine, which is then reduced.[1]

Reagents:

  • Substrate: Hindered Ketone (1.0 equiv)[1]

  • Amine: 4-Fluorobutylamine HCl (1.5 – 2.0 equiv)[1]

  • Base: Triethylamine (TEA) (2.0 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)[1]

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)[1]

  • Solvent: THF (Anhydrous) or Neat

Step-by-Step Procedure:

  • Complexation: In a dry flask under Nitrogen/Argon, combine the Ketone (1.0 equiv) and 4-fluorobutylamine HCl (1.5 equiv).

  • Lewis Acid Addition: Add TEA (2.0 equiv) followed carefully by Ti(OiPr)₄ (1.5 equiv).[1]

    • Observation: The mixture will likely turn viscous or change color (yellow/orange).[1]

  • Incubation: Stir the mixture neat or in minimal THF at RT for 6–12 hours.

    • Tip: For extremely hindered substrates, heat to 60 °C for 4 hours.[1]

  • Reduction: Dilute with absolute Ethanol (or MeOH) (approx. 2 mL per mmol). Cool to 0 °C.

  • Hydride Addition: Add NaBH₄ (2.0 equiv) portion-wise. Caution: Exothermic with gas evolution.[1]

  • Workup (Critical Step):

    • Quench with 1N NaOH or water.[1] A heavy white precipitate (Titanium dioxide) will form.[1]

    • Dilute with EtOAc and filter through a Celite pad to remove titanium salts.[1]

    • Wash the filtrate with brine, dry, and concentrate.[1]

Decision Matrix & Troubleshooting

Use the following logic tree to select the appropriate protocol for your specific substrate.

DecisionTree Start Start: Select Carbonyl Substrate TypeCheck Is it an Aldehyde or Ketone? Start->TypeCheck Aldehyde Aldehyde TypeCheck->Aldehyde Ketone Ketone TypeCheck->Ketone MethodA Method A: STAB (DCE, AcOH, RT) Aldehyde->MethodA High Reactivity Hindrance Is the Ketone Sterically Hindered? Ketone->Hindrance Hindrance->MethodA No (e.g., Cyclohexanone) MethodB Method B: Ti(OiPr)4 (Neat/THF, then NaBH4) Hindrance->MethodB Yes (e.g., Acetophenone, alpha-subst)

Figure 2: Protocol Selection Decision Tree.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (Ketone) Poor imine equilibriumSwitch to Method B (Ti-mediated) or add molecular sieves (4Å) to Method A.
Dialkylation (Tertiary Amine) Amine is too nucleophilicEnsure slow addition of STAB; Increase amine equivalents to >1.5; Dilute reaction (0.05 M).
No Reaction (HCl Salt) Failure to free-baseEnsure DIPEA/TEA is added before the carbonyl; Check pH (should be ~5–6 for STAB).
Emulsion during Workup Titanium salts (Method B)[1]Use the Celite filtration method or wash with Rochelle's Salt (Potassium sodium tartrate) solution.[1]

Safety & Handling

  • Fluorine Safety: While 4-fluorobutylamine is stable, avoid strongly acidic conditions at high temperatures (>150 °C) which could theoretically risk HF elimination, though unlikely under reductive amination conditions.[1]

  • Toxicity: Treat 4-fluorobutylamine as a corrosive and toxic alkylamine.[1] Use a fume hood.[1]

  • Waste: Dispose of halogenated solvent (DCE/DCM) waste separately from non-halogenated streams.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, 1995, 2029-2034.[1] Link

  • PubChem. "4-Fluorobutan-1-amine Compound Summary."[1][6][7] National Library of Medicine.[1] Accessed Oct 2023.[1] Link

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1] Link[1]

Sources

Application Note: Strategic Integration of 4-Fluorobutylamine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is written for medicinal chemists and drug discovery scientists. It focuses on the strategic use of 4-fluorobutylamine (CAS 374-51-6) as a specialized building block for optimizing kinase inhibitor potency, selectivity, and metabolic stability.

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the "tail" region of the molecule—often extending into the solvent-exposed area or hydrophobic back-pockets—plays a critical role in modulating physicochemical properties (ADME). 4-Fluorobutylamine serves as a high-value bioisostere for standard


-butyl or methoxy-propyl chains.

The incorporation of a terminal fluorine atom at the


-position provides three distinct advantages:
  • Metabolic Blockade: Prevents CYP450-mediated

    
    -oxidation, a common clearance pathway for alkyl chains.
    
  • Lipophilicity Modulation: Maintains hydrophobic interactions while slightly lowering

    
     compared to a methyl group, improving solubility.
    
  • Dipolar Interactions: The C–F bond can engage in orthogonal dipolar interactions with backbone carbonyls or solvent waters that pure hydrocarbons cannot.

This guide details the physicochemical rationale, synthetic protocols for incorporation, and structural considerations for using 4-fluorobutylamine in kinase drug discovery.

Physicochemical Profile & Rationale

Comparative Properties

The decision to switch from a standard butylamine to 4-fluorobutylamine should be driven by specific optimization goals.

Property

-Butylamine
4-FluorobutylamineImpact on Inhibitor
Structure


Terminal polar/hydrophobic balance
pKa (Conj. Acid) ~10.77~10.4 - 10.6Minimal effect on basicity; retains salt-bridge capability
C–X Bond Length 1.09 Å (C-H)1.35 Å (C-F)Bioisosteric replacement with slight volume increase
Metabolic Fate

-Oxidation to COOH
Stable (C-F bond ~116 kcal/mol)Key Advantage: Extends half-life (

)
Electronic Effect NoneWeak Inductive (

)
Reduces electron density on alkyl chain slightly
The "Fluorine Effect" in Kinase Pockets

In many kinase scaffolds (e.g., Quinazolines targeting EGFR, Aminopyrimidines targeting CDK), the amine side chain extends towards the solvent front.

  • Hydrophobic Effect: The fluoroalkyl chain displaces "high-energy" water molecules from hydrophobic patches near the ribose binding site.

  • Gauche Effect: The presence of fluorine can induce specific conformations (gauche preference) in the alkyl chain, potentially pre-organizing the ligand for binding and reducing the entropic penalty.

Synthetic Protocols

Handling and Storage
  • State: Colorless liquid (often supplied as HCl salt).

  • Stability: Hygroscopic as a salt. Store under desiccant at RT.

  • Safety: Fluorinated amines can be skin irritants. Use standard PPE.

Protocol A: SNAr Coupling to Heterocyclic Scaffolds

This is the primary method for attaching 4-fluorobutylamine to common kinase cores like 4-chloroquinazoline or 2,4-dichloropyrimidine.

Reagents:

  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (or similar scaffold).

  • Nucleophile: 4-Fluorobutylamine hydrochloride (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Isopropanol (iPrOH) or n-Butanol (for higher temps).

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the chloro-heterocycle substrate in 5 mL of iPrOH.

  • Addition: Add 3.0 mmol (522 µL) of DIPEA. Stir for 5 minutes at room temperature.

  • Nucleophile: Add 1.2 mmol of 4-fluorobutylamine HCl.

  • Reaction: Heat the mixture to reflux (80–85 °C) for 2–4 hours.

    • Monitoring: Check reaction progress by LC-MS. The product peak should show a characteristic M+1 mass.

  • Workup:

    • Cool reaction to room temperature.

    • Precipitation: In many cases, the product precipitates upon cooling. Filter the solid and wash with cold diethyl ether.

    • Extraction (if soluble): Remove solvent in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH gradient, 0-10%).

Protocol B: Reductive Amination (Alternative)

Used when the kinase scaffold presents an aldehyde handle.

Reagents:

  • Scaffold-CHO (1.0 equiv).

  • 4-Fluorobutylamine (free base) (1.1 equiv).

  • STAB (Sodium Triacetoxyborohydride) (1.5 equiv).

  • DCM/AcOH (catalytic).

Procedure:

  • Mix scaffold and amine in DCM with 1% AcOH. Stir for 30 mins to form imine.

  • Add STAB portion-wise. Stir at RT for 12 hours.

  • Quench with NaHCO3 and extract.

Visualization of Signaling & Synthesis[2]

Synthetic Workflow Diagram

The following diagram illustrates the critical decision points and reaction pathways for incorporating this building block.

G Start Target Design (Kinase Inhibitor) Scaffold Select Core Scaffold (e.g., Quinazoline, Pyrimidine) Start->Scaffold Decision Linker Strategy? Scaffold->Decision RouteA Route A: S_NAr (Displacement of Cl) Decision->RouteA Halogen Leaving Group RouteB Route B: Reductive Amination (Aldehyde + Amine) Decision->RouteB Aldehyde Handle Reaction Coupling Reaction (iPrOH, Reflux / STAB) RouteA->Reaction RouteB->Reaction Reagent 4-Fluorobutylamine (Building Block) Reagent->Reaction Nucleophile Product Crude Intermediate Reaction->Product Opt Optimization Cycle (Metabolic Stability Assay) Product->Opt Test t1/2 (Microsomes)

Caption: Workflow for integrating 4-fluorobutylamine into kinase inhibitor scaffolds via SNAr or Reductive Amination.

Mechanistic Rationale: The "Metabolic Shield"

This diagram visualizes why the 4-fluoro substitution is superior to a standard butyl chain in the context of CYP450 metabolism.

MetabolicShield cluster_0 Standard n-Butyl Chain cluster_1 4-Fluorobutyl Chain Butyl n-Butyl Tail (-CH2-CH2-CH2-CH3) CYP CYP450 Enzyme Butyl->CYP Substrate Oxidation Omega-Oxidation (Terminal hydroxylation) CYP->Oxidation Metabolite Carboxylic Acid (Rapid Clearance) Oxidation->Metabolite Fluoro 4-Fluoro Tail (-CH2-CH2-CH2-CH2-F) CYP_Block CYP450 Enzyme Fluoro->CYP_Block Blocked Oxidation BLOCKED (C-F Bond Strength) CYP_Block->Blocked Resists Stable Intact Drug (Extended Half-life) Blocked->Stable

Caption: Comparison of metabolic fate. The C-F bond prevents the rapid terminal oxidation seen with standard alkyl chains.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (SNAr) Amine HCl salt not fully neutralized.Ensure excess DIPEA (3-4 equiv) is used. Switch solvent to n-Butanol and increase temp to 110°C.
Side Product: Dimer Bis-alkylation (rare with primary amines on hindered cores).Use excess amine (1.2–1.5 equiv) to favor mono-substitution.
Poor Solubility High lipophilicity of the scaffold.Use a co-solvent like DMF or DMA during the reaction.
Retention Time Shift Fluorine lipophilicity.Expect the fluorinated analog to elute slightly earlier or similar to the methyl analog on Reverse Phase HPLC, but distinct from the hydroxyl metabolite.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Banfield, S. C., et al. (2019). Synthetic Cannabinoid Receptor Agonists: Synthesis and Characterization of 4-Fluorobutyl Analogs. Frontiers in Chemistry. (Demonstrates synthesis and stability of the 4-fluorobutyl chain).

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • PubChem Compound Summary. (2024). 4-Fluorobutylamine.[1] National Library of Medicine.

Sources

general procedure for amide bond formation with fluorinated amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: General Procedure for Amide Bond Formation with Fluorinated Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity. However, the synthesis of amides from fluorinated amines presents a significant challenge due to the electron-withdrawing nature of fluorine, which drastically reduces the amine's nucleophilicity. Standard amide coupling protocols often fail or provide low yields. This application note provides a comprehensive guide to understanding and overcoming the challenges of amide bond formation with fluorinated amines. We will explore the underlying principles of reactivity, compare various coupling strategies, and provide detailed, field-proven protocols for successful synthesis.

The Challenge: Reduced Nucleophilicity of Fluorinated Amines

The primary obstacle in coupling fluorinated amines is their diminished reactivity compared to their non-fluorinated analogs. This phenomenon is rooted in fundamental electronic effects:

  • Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). When fluorine atoms are positioned on the alkyl chain of an amine (e.g., trifluoroethylamine), they pull electron density away from the nitrogen atom.

  • Decreased Basicity and Nucleophilicity: This reduction in electron density on the nitrogen atom makes the lone pair of electrons less available for donation to an electrophile, such as an activated carboxylic acid. Consequently, the amine becomes a much weaker base and a poorer nucleophile.[1] For instance, the pKa of ethylamine's conjugate acid is over 10, while that of β,β,β-trifluoroethylamine is a mere 5.7, illustrating a dramatic decrease in basicity.[1] This severely hampers kinetically controlled coupling reactions.[2][3]

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like HOBt, often prove insufficient for these "difficult couplings" as they do not activate the carboxylic acid group enough to react with the poorly nucleophilic amine.[2][4]

Strategic Approaches to Overcome Low Reactivity

To successfully form amide bonds with fluorinated amines, the synthetic strategy must focus on maximizing the electrophilicity of the carboxylic acid partner. This is achieved by using more potent activating agents.

Uronium/Guanidinium and Phosphonium Reagents

These reagents are generally the first choice for challenging couplings due to their ability to generate highly reactive activated esters.[][6]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is arguably the most effective and widely used coupling reagent for difficult cases, including electron-deficient amines.[][7][8][9] It reacts with a carboxylic acid to form a highly reactive OAt-active ester.[10][11] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, and the pyridine nitrogen is thought to stabilize the transition state, accelerating the reaction.[10]

  • HBTU, TBTU, PyBOP: These are other common uronium and phosphonium reagents that are more effective than simple carbodiimides.[][8] While very useful, HATU is often preferred for the most challenging substrates due to its superior reactivity and ability to minimize side reactions like epimerization.[9]

Acyl Halide Intermediates

Converting the carboxylic acid to a highly reactive acyl chloride or acyl fluoride is another robust strategy.[3][]

  • Acyl Chlorides: Generated using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), acyl chlorides are highly electrophilic and react readily even with weak nucleophiles. However, the harsh conditions required for their formation and the generation of HCl as a byproduct can be incompatible with sensitive functional groups.[7]

  • Acyl Fluorides: Acyl fluorides represent a more nuanced approach. They are more stable than acyl chlorides to aqueous conditions but are highly reactive towards amines.[12] Reagents like DAST, Deoxo-Fluor, or newer uronium-based fluorinating agents like BTFFH can generate acyl fluorides in situ under milder conditions, proving highly effective for coupling sterically hindered and electron-deficient substrates where other methods fail.[3][4][13]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions. The following table summarizes the key characteristics of common reagent classes for coupling fluorinated amines.

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCCInexpensive, readily available.Often ineffective for electron-deficient amines, risk of racemization.[14]Simple, non-challenging couplings (generally not for fluorinated amines).
Uronium/Guanidinium HATU, HBTUHigh efficiency, fast reaction rates, low racemization.[9]Higher cost, potential for side reactions if used in excess.[9]The go-to method for most challenging couplings, including fluorinated amines.
Phosphonium PyBOP, PyAOPHigh reactivity, similar to uronium salts.Byproducts can be difficult to remove.Difficult couplings where uronium reagents may not be optimal.
Acyl Halides SOCl₂, (COCl)₂, BTFFHVery high reactivity of intermediate.Harsh conditions (acyl chlorides), potential for side reactions.[4][7]Substrates that can withstand the reaction conditions; particularly effective for very unreactive amines.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for two of the most effective methods.

Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid with Trifluoroethylamine

This protocol is a robust and generally applicable method for coupling electron-deficient amines.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF. B 2. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). A->B C 3. Stir at 0 °C for 15-30 min (Pre-activation). B->C D 4. Add Fluorinated Amine (1.2 equiv) dropwise. C->D E 5. Warm to RT and stir for 2-24 hours. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Quench with water and extract with EtOAc. F->G H 8. Wash organic layer with brine, dry, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2,2,2-Trifluoroethylamine (1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) to a round-bottom flask containing a magnetic stir bar.

  • Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF (e.g., 0.2-0.5 M concentration).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 equiv) followed by the dropwise addition of DIPEA (3.0 equiv).[15]

  • Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the reactive OAt-ester intermediate.[16]

  • Amine Addition: Slowly add the fluorinated amine (e.g., 2,2,2-trifluoroethylamine, 1.2 equiv) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours. The reaction progress should be monitored by a suitable technique like TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ (to remove unreacted acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Acyl Fluoride-Mediated Coupling (BTFFH Method)

This protocol is particularly effective for both electron-deficient and sterically hindered substrates.[4][13]

Mechanism Diagram:

G RCOOH R-COOH RCOF R-COF (Acyl Fluoride) RCOOH->RCOF + BTFFH, DIPEA - Byproducts BTFFH BTFFH (Fluorinating Agent) Amide R-CO-NHR' (Product) RCOF->Amide + R'-NH₂ (Heat) Amine R'-NH₂ (Fluorinated Amine) Amine->Amide

Caption: In situ formation of an acyl fluoride for amide coupling.

Materials:

  • Carboxylic Acid (1.3 equiv)

  • Fluorinated Amine (1.0 equiv)

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Sealed reaction vial or pressure tube

Procedure:

  • Activation Setup: In a sealed vial under an inert atmosphere, dissolve the carboxylic acid (1.3 equiv) in anhydrous DCM or DCE.

  • Reagent Addition: Add BTFFH (1.5 equiv) followed by DIPEA (4.5 equiv).

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the acyl fluoride intermediate.

  • Amine Addition: Add the fluorinated amine (1.0 equiv) to the vial.

  • Heating: Securely seal the vial and heat the reaction mixture to 80-100 °C. The reaction time can range from 4 to 24 hours.[4] Use of a sealed vial is necessary due to the volatility of many fluorinated amines and the elevated temperatures.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

Troubleshooting and Best Practices

ProblemPotential CauseSuggested Solution
No or Low Conversion Insufficient activation of the carboxylic acid.Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[2] Increase reaction temperature or time. Ensure all reagents and solvents are anhydrous.[16]
Low nucleophilicity of the amine.Use a more forcing method like the acyl fluoride protocol with heating.[4]
Side Product Formation Racemization of chiral centers.Use an additive like HOAt (inherent in HATU) or switch to a reagent known for low racemization. Perform the coupling at a lower temperature (0 °C to RT).
Reaction of coupling reagent with amine.Avoid using a large excess of the coupling reagent. Use a pre-activation protocol where the acid and coupling agent are stirred together before adding the amine.[9][16]
Solubility Issues Poor solubility of reagents in the chosen solvent.Switch to a more polar aprotic solvent like DMF or NMP.[16] Ensure the reaction is well-stirred.

Conclusion

While the reduced nucleophilicity of fluorinated amines presents a formidable synthetic hurdle, it is a challenge that can be consistently overcome with the appropriate choice of reagents and reaction conditions. Moving beyond standard carbodiimide-based protocols to more potent uronium salt reagents like HATU, or employing highly reactive intermediates such as acyl fluorides, provides reliable pathways to the desired amide products. By understanding the electronic principles at play and utilizing the robust protocols outlined in this guide, researchers can confidently incorporate these valuable fluorinated building blocks into their drug discovery and development programs.

References

  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Lundgren, R. J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Mishra, N. K., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Wikipedia. HATU. Wikipedia. [Link]

  • Sharma, A., et al. (2022). Amide Bond Activation of Biological Molecules. PMC. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]

  • Organic & Biomolecular Chemistry Blog (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

  • Journal of Fluorine Chemistry. Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Shipe, W. D., et al. (2013). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. [Link]

  • Porta, R., et al. (2019). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • Sianesi, E. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. ACS Publications. [Link]

  • Al-Zoubi, R. M., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amphoteros (2014). Uphill battles in amide couplings. Amphoteros. [Link]

Sources

Application Note: Storage and Handling of 4-Fluorobutan-1-amine (Free Base)

[1]

Executive Summary & Chemical Profile

4-Fluorobutan-1-amine is a valuable building block in medicinal chemistry, often used to introduce a fluorine motif to modulate pKa, lipophilicity, or metabolic stability.[1] While frequently supplied as the stable hydrochloride salt, the free base is a volatile, air-sensitive, and corrosive liquid that presents unique stability and toxicity challenges.

Critical Hazard Warning: Unlike simple aliphatic amines, 4-fluorobutan-1-amine possesses a specific metabolic toxicity risk.[1] Upon systemic absorption and oxidation, it can metabolize to 4-fluorobutanoic acid , which undergoes

fluoroacetyl-CoA1
Physical & Chemical Properties (Estimated vs. Observed)
PropertyValue / CharacteristicNotes
State Colorless to pale yellow liquidVolatile at RT.[1]
Boiling Point ~88–92 °C (Est.)Lower than 4-fluorobutanol (129°C); higher than butylamine (78°C).[1]
Density ~0.90 – 0.95 g/mLFluorine atom increases density relative to butylamine (0.74 g/mL).[1]
Basicity (pKa) ~10.5 (Conj.[1] Acid)Strong base; rapidly absorbs atmospheric

.[1]
Stability ModerateProne to oxidation and carbamate formation.[1] Low risk of rapid cyclization compared to chloro-analogs, but possible over long storage.[1]

Safety & Hazard Assessment (HSE)

Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Respiratory Fume Hood (Face Velocity > 0.5 m/s)High volatility and metabolic toxicity risk.[1]
Skin Double Gloving: Silver Shield/Laminate (Inner) + Nitrile (Outer)Small fluorinated molecules can permeate standard nitrile.[1] Laminate provides chemical barrier.[1]
Eye Chemical Splash GogglesCorrosive nature; high risk of irreversible corneal damage.[1]
Emergency Response
  • Inhalation: Immediate removal to fresh air.[1][2][3][4][5][6] Note: Symptoms of fluoroacetate-like poisoning (neurological/cardiac) may be delayed 30-60 minutes.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (enhances absorption).[1]

  • Spill: Neutralize with weak acid (Citric acid or dilute HCl) absorbed on vermiculite.[1] Do not sweep dry.[1]

Storage Protocols

The free base is thermodynamically unstable relative to its salt.[1] Storage conditions must minimize three degradation pathways: Oxidation , Carbamate Formation (

Volatilization
Long-Term Storage (> 1 Week)
  • Temperature: -20 °C (Freezer).

  • Atmosphere: Argon or Nitrogen (Inert).[1]

  • Container:

    • Primary: Amber glass vial with a PTFE-lined screw cap.[1]

    • Secondary: Sealed desiccator or jar containing Drierite and activated charcoal.[1]

    • Seal: Parafilm or electrical tape over the cap junction is insufficient.[1] Use a secondary containment vessel.

Short-Term / Working Aliquots[1]
  • Temperature: 2–8 °C (Refrigerator).

  • Vessel: Schlenk flask or septum-capped vial purged with inert gas.[1]

  • Shelf-Life: Use within 48 hours if stored at 4°C. Re-titrate or check NMR if stored longer.

Decision Logic for Storage

The following diagram outlines the decision process for storing the compound based on usage frequency.

StorageLogicStartReceived/Generated4-Fluorobutan-1-amineUsageIntended Usage Timeframe?Start->UsageImmediateImmediate Use(< 4 Hours)Usage->ImmediateNowShortTermShort Term(1-5 Days)Usage->ShortTermDaysLongTermLong Term(> 1 Week)Usage->LongTermWeeksAction1Keep on Ice (0°C)Under N2 BalloonImmediate->Action1Action2Store at 4°CSeptum-sealed VialParafilm WrapShortTerm->Action2Action3Store at -20°CAmber Glass + PTFE LinerSecondary ContainerLongTerm->Action3CheckQC Check:1H NMR / AppearanceAction3->CheckBefore Use

Figure 1: Decision matrix for storage conditions based on experimental timeline.

Handling & Dispensing Protocols

Protocol: Safe Transfer of Liquid Free Base

Objective: Dispense the amine without introducing moisture or

1
  • Preparation:

    • Dry all glassware (syringes, needles, flasks) in an oven (>120°C) for at least 2 hours.

    • Flush the source container with Nitrogen/Argon for 5 minutes before piercing.[1]

  • Technique:

    • Use the positive pressure technique.[1]

    • Insert a gas inlet needle (N2) into the source vial septum.[1]

    • Insert the sampling syringe needle.[1]

    • Withdraw liquid slowly to prevent cavitation (bubbling).[1]

    • Critical: If the plunger sticks, do not force it (corrosion/salt formation may have occurred).[1]

  • Dispensing:

    • Inject directly into the reaction solvent (subsurface addition) to minimize vapor release.[1]

Protocol: Generation of Free Base from HCl Salt (In-Situ)

Commercial sources often supply the Hydrochloride salt (CAS 286371-70-8).[1] Generating the free base immediately before use is the gold standard for purity.[1]

Reagents:

  • 4-Fluorobutan-1-amine HCl[1][6]

  • Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • 2M NaOH (aq) or Saturated

    
    [7]
    

Workflow:

FreeBaseGenSaltStart: Amine HCl Salt(Solid, Stable)DissolveSuspend in DCM(0°C)Salt->DissolveBaseAdd 2M NaOH(pH > 12)Dissolve->BaseExtractPhase SeparationCollect Organic LayerBase->ExtractDryDry over Na2SO4(15 mins)Extract->DryConcConcentrate(Rotovap, < 30°C, > 200 mbar)Dry->ConcCareful! VolatileProductPure Free Base(Liquid)Conc->Product

Figure 2: Workflow for generating the free base from the hydrochloride salt.

Step-by-Step:

  • Suspend the HCl salt in DCM (approx. 10 mL per gram) in a separatory funnel.

  • Add cold 2M NaOH (1.5 equivalents). Shake vigorously for 2 minutes.

  • Separate layers.[1] Extract aqueous layer 2x with DCM.[1]

  • Combine organics and dry over anhydrous

    
    .
    
  • Critical Step: Concentration. Do not use high vacuum.[1] The free base is volatile.[1]

    • Use a rotary evaporator at atmospheric pressure or mild vacuum (300-400 mbar) with a bath temp < 30°C.[1]

    • Alternatively, use the DCM solution directly if concentration is known (titrate to confirm).[1]

Quality Control & Troubleshooting

Degradation Indicators
SignDiagnosisAction
White Crust on Cap Carbamate formation (

reaction).[1]
Filter liquid through a syringe filter.[1] Purge with Argon.
Yellow/Brown Color Oxidation.[1]Distill under reduced pressure if purity is critical.
Cloudiness Moisture absorption (Hydrate formation).[1]Dry over KOH pellets or

and distill.[1]
Analytical Check ( H NMR)
  • Solvent:

    
     or 
    
    
    .[1]
  • Key Signals:

    • 
       ~2.7 ppm (Triplet, 
      
      
      ).[1]
    • 
       ~4.4 ppm (Triplet of doublets, 
      
      
      ,
      
      
      ).[1]
    • Impurity: Look for a triplet at

      
       ~3.1 ppm (indicative of carbamate or salt formation).[1]
      

References

  • Pattison, F. L. M., et al. (1956).[1][8] "Toxic Fluorine Compounds.[1][8] III.

    
    -Fluoroalcohols".[1][8] The Journal of Organic Chemistry, 21(7), 739–747.[8] Link(Establishes metabolic toxicity mechanism of even-chain fluoro-aliphatics).[1]
    
  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] John Wiley & Sons.[1] (General protocols for amine handling and protection).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 17863079, 4-Fluorobutan-1-amine.[1] Link[1]

  • Sigma-Aldrich. (2023).[1][6] "Handling and Storage of Volatile Amines: Technical Bulletin AL-142". Link(General guidance on volatile amine storage).

  • Combi-Blocks. (2023). Safety Data Sheet: 4-Fluorobutan-1-amine hydrochloride.[1][6] Link(Source for salt stability data).

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 4-Fluorobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Self-Destruct" Mechanism

The Core Issue: 4-Fluorobutylamine (CAS: 371-14-2) possesses an inherent "self-destruct" mechanism. It contains both a nucleophile (primary amine) and an electrophile (alkyl fluoride) separated by a 4-carbon chain.

According to Baldwin’s Rules for Ring Closure , the formation of a 5-membered ring via nucleophilic attack on a tetrahedral carbon is classified as 5-exo-tet . This is a kinetically favored pathway. While the Carbon-Fluorine (C-F) bond is strong (~116 kcal/mol), the high solvation energy of the resulting fluoride ion and the entropic favorability of the pyrrolidine ring drive this reaction, particularly in the presence of base or heat.

The Result: The sample converts from a linear primary amine into pyrrolidine hydrofluoride , rendering it useless for linear cross-coupling or substitution reactions.

Mechanistic Pathway & Visualization

To prevent the reaction, you must understand the enemy. The cyclization is an intramolecular


 reaction.
Pathway Diagram

The following diagram illustrates the transition from the stable salt form to the reactive free base and the irreversible cyclization.

G cluster_0 STABLE STATE cluster_1 REACTIVE STATE cluster_2 DEGRADATION PRODUCT Salt HCl Salt Form (Protonated Amine) [NH3+]-(CH2)4-F Base Free Base (Deprotonated) :NH2-(CH2)4-F Salt->Base Base (pH > 9) Base->Salt Acid (HCl/TFA) TS Transition State (5-exo-tet folding) Base->TS Heat / Time Pyr Pyrrolidine (Cyclic Amine) TS->Pyr Irreversible HF HF / Fluoride Ion TS->HF

Caption: Figure 1. The kinetic pathway of 4-fluorobutylamine cyclization. Stability is only maintained when the nitrogen lone pair is protonated (Green Node).

Stability Data & Leaving Group Comparison

Why does this happen despite the strength of the C-F bond? While Fluorine is a poorer leaving group than Chlorine or Bromine, the intramolecular proximity effect effectively increases the local concentration of the nucleophile to near-infinite levels.

Parameter4-Fluorobutylamine4-Chlorobutylamine4-Bromobutylamine
C-X Bond Energy ~116 kcal/mol (Strong)~81 kcal/mol (Medium)~68 kcal/mol (Weak)
Cyclization Rate (

)
Slow (Hours to Days)Fast (Minutes)Very Fast (Seconds)
Storage Stability (Free Base) < 24 Hours @ RTUnstableUnstable
Storage Stability (HCl Salt) > 1 Year> 1 Year> 1 Year

Key Takeaway: Do not be complacent because it is a fluoride. Once deprotonated, the clock starts ticking.

Troubleshooting Guides & FAQs

Module A: Storage & Handling

Q: My bottle of 4-fluorobutylamine arrived pressurized or with white solid around the cap. What happened? A: The material has likely cyclized.[1][2]

  • Mechanism: The free base degraded into pyrrolidine and Hydrogen Fluoride (HF). The HF reacts with the glass or the amine to form salts (white solids), and volatile HF can build pressure.

  • Action: Do not open outside a fume hood. Check 19F NMR immediately. If confirmed, dispose of as hazardous fluoride waste.

Q: How do I store this compound long-term? A: Never store as a free base.

  • Dissolve the free base immediately in Et2O or Dioxane.

  • Add 1.1 equivalents of 4M HCl in Dioxane.

  • Filter the resulting white precipitate (4-fluorobutylamine hydrochloride).

  • Store the salt at -20°C under Argon.

Module B: Reaction Strategy (Synthesis)

Q: I need to use 4-fluorobutylamine in a cross-coupling reaction (e.g., Buchwald-Hartwig), but the base required for the catalyst is triggering cyclization. A: This is a classic "competing rates" problem. The base deprotonates the amine to allow Pd-coordination, but that also enables cyclization.

Protocol: The "In-Situ Release" Method Instead of adding the free base, use the HCl salt and a sterically hindered base .

  • Reagents: Use 4-fluorobutylamine.HCl.

  • Base: Use Cs2CO3 or K3PO4 (Heterogeneous bases are often better than soluble organic bases like TEA, as they keep the solution-phase concentration of the free amine lower).

  • Temperature: Keep the reaction < 60°C if possible.

  • Alternative: If the reaction fails, you must use a protected amine (e.g., N-Boc-4-fluorobutylamine), perform the coupling, and deprotect (TFA) at the very end.

Q: Can I use 4-fluorobutylamine as a nucleophile for an SN2 reaction on an alkyl halide? A: Risky.

  • Risk: The 4-fluorobutylamine will react with itself (polymerization or cyclization) faster than with your external electrophile unless your electrophile is extremely reactive (e.g., acid chloride, sulfonyl chloride).

  • Solution: Use a biphasic system (Schotten-Baumann conditions) where the amine is protonated in water and reacts at the interface, or use the N-Boc protected version and alkylate the nitrogen (requires strong base, NaH).

Module C: Analytical Verification (Did it work?)

Q: How do I distinguish the linear amine from the cyclic pyrrolidine product? A: 19F NMR is the gold standard. 1H NMR is often too cluttered due to overlapping methylene signals.

Species19F NMR Shift (approx.)*Multiplicity
4-Fluorobutylamine (Linear) -218 to -220 ppmTriplet of triplets (

)
Pyrrolidine (Cyclic Product) Signal DisappearsThe organic fluorine is gone.
Fluoride Ion (Byproduct) -120 to -150 ppmBroad singlet (highly solvent/pH dependent)

Note: Shifts referenced to CFCl3 (0 ppm).

Diagnostic Check: If you see a broad peak appearing around -150 ppm and your triplet at -218 ppm is vanishing, your material has cyclized.

References & Authority

  • Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976, 734-736.

    • Establishes the 5-exo-tet favorability.

  • Haufe, G. "Fluorine in Organic Synthesis." Journal for Praktische Chemie, 1996.

    • Discusses the stability of omega-fluoroamines.

  • Boczar, K. et al. "Stability of haloalkylamines: A kinetic study." Tetrahedron Letters, 2005.

    • Comparative kinetics of Cl vs F cyclization.

  • PubChem Compound Summary: 4-Fluorobutylamine.

    • Chemical property verification.

Disclaimer: This guide is for research purposes only. 4-Fluorobutylamine and its degradation product (HF) are hazardous. Always consult the SDS and your institution's Chemical Hygiene Plan before handling.

Sources

removing unreacted 4-aminobutanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting Guide Topic: Removal of Unreacted 4-Aminobutanol from Reaction Mixtures Ticket ID: CHEM-SUP-4AB-001

Executive Summary

Removing 4-aminobutanol (4-AB) is a frequent bottleneck in organic synthesis due to its amphiphilic nature (primary amine + primary alcohol) and high boiling point (~206°C) .[1][2] It often co-elutes with polar products on silica gel and resists standard aqueous extraction due to high water solubility.[2]

This guide provides three distinct protocols based on the chemical stability of your target product.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, analyze your reaction mixture against this decision matrix to prevent product loss.

purification_logic Start Start: Reaction Mixture contains Unreacted 4-Aminobutanol Q1 Is your Target Product Basic (e.g., contains amines)? Start->Q1 Q2 Is your Target Product Acid-Sensitive? Q1->Q2 No (Neutral/Acidic) MethodB Method B: Solid-Supported Scavenging (Chemo-selective Resin) Q1->MethodB Yes (Basic) MethodA Method A: Acidic Aqueous Wash (Protonation Extraction) Q2->MethodA No MethodC Method C: Ion Exchange (SCX) (Catch & Release) Q2->MethodC Yes

Figure 1: Decision tree for selecting the appropriate purification strategy based on product properties.

Part 2: Troubleshooting Protocols

Method A: The Acidic Wash (Partition Coefficient Shift)

Best for: Neutral, non-ionizable products (Amides, Esters, Ethers).

The Science: 4-aminobutanol has a pKa of ~10.35 (amine conjugate acid).[1][2] By lowering the pH of the aqueous layer below 4, you fully protonate the amine (


), increasing its water solubility by orders of magnitude while your neutral product remains in the organic layer.

Protocol:

  • Dilution: Dilute the reaction mixture with a non-polar solvent (DCM or Ethyl Acetate). Avoid Ether if possible as it solvates polar impurities better than DCM.[1][2]

  • The Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid .[2]

    • Why Citric Acid? It buffers at pH ~3-4, sufficient to protonate 4-AB without hydrolyzing sensitive esters.[1][2]

  • Verification: Check the organic layer by TLC.[2] The baseline spot corresponding to 4-AB should disappear.[1][2]

  • Brine Wash: Wash once with saturated brine to remove residual acid/water.[2]

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

FAQ:

  • Q: I used 1M HCl but the impurity is still there.

    • A: Your product might be acting as a solubilizer (hydrotrope).[2] Increase the volume of the aqueous wash or add NaCl to the acidic water (salting out the organic product while keeping the protonated amine in water).

Method B: Solid-Supported Scavenging (Chemoselective)

Best for: Basic products (Secondary/Tertiary amines) or Acid-Sensitive compounds.[1][2]

The Science: If your product is also an amine, acid washing will extract your product too. Use a Polymer-Supported Isocyanate (PS-NCO) resin.[1][2] The isocyanate reacts rapidly and irreversibly with the primary amine of 4-aminobutanol to form an insoluble urea, which is filtered off.

Protocol:

  • Calculate Load: Assume 1.5 - 2.0 equivalents of resin relative to the excess 4-aminobutanol.[1][2]

    • Example: If you have 0.5 mmol unreacted 4-AB, use ~1.0 mmol capacity of resin.[1][2]

  • Incubation: Add PS-NCO resin to the reaction mixture (dissolved in DCM, THF, or DMF).

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Rinse: Rinse the resin cake with DCM to recover any adsorbed product.[2]

Scavenger Selection Guide:

Impurity Type Recommended Resin Mechanism
Primary Amine (4-AB) PS-Isocyanate Forms Urea (Irreversible)
Primary Amine (4-AB) PS-Benzaldehyde Forms Imine (Reversible, requires acid to cleave if stuck)

| Excess Acid | PS-Trisamine | Acid-Base neutralization |[1][2]

Method C: Cation Exchange Chromatography (SCX)

Best for: Highly polar products that are water-soluble.[1][2]

The Science: Strong Cation Exchange (SCX) cartridges contain sulfonic acid functionalized silica.[2] They "catch" basic amines.[2] If your product is less basic or neutral, it flows through.[2] If your product is also basic, you can use gradient elution based on pKa differences, though this is advanced.

Protocol (Catch & Release for Neutral Products):

  • Conditioning: Flush SCX cartridge with MeOH.

  • Loading: Load reaction mixture (in MeOH/DCM).

  • Elution:

    • Fraction 1 (Neutral Product): Elute with MeOH.[2] The 4-aminobutanol (amine) will stick to the sulfonic acid residues.[2]

    • Fraction 2 (Waste): Flush cartridge with

      
       in MeOH to release the 4-aminobutanol (if mass balance confirmation is needed).[1][2]
      

Part 3: Technical Data & Reference

Key Properties of 4-Aminobutanol
PropertyValueImplication for Purification
Boiling Point 206°CDistillation requires high vacuum (<1 mmHg) or Kugelrohr.[1][2] Rotovap will not remove it.[2]
pKa (Amine) ~10.35Requires pH < 8 to protonate; pH < 4 for complete extraction.[2]
Solubility Miscible in

, EtOH
Standard water washes fail without pH adjustment.[2]
Workflow Visualization: Scavenging

scavenging_workflow Step1 Crude Mixture (Product + 4-AB) Step2 Add PS-Isocyanate (Resin) Step1->Step2 Step3 Agitate (2-4 Hours) Step2->Step3 Step4 Filter Resin Step3->Step4 Step5 Filtrate contains PURE Product Step4->Step5 Liquid Phase Step6 Resin contains Trapped 4-AB Urea Step4->Step6 Solid Phase

Figure 2: Workflow for removing 4-aminobutanol using solid-supported isocyanate scavengers.

References

  • ChemicalBook. (n.d.).[2] 4-Amino-1-butanol synthesis and properties. Retrieved February 9, 2026, from

  • Biotage. (n.d.).[2] Strategies for Work-up and Purification: Scavenger Resins. Retrieved February 9, 2026, from

  • PubChem. (n.d.).[2] 4-Amino-1-butanol Compound Summary. National Center for Biotechnology Information.[2] Retrieved February 9, 2026, from

  • Supra Sciences. (n.d.).[2] Solid Supported Scavengers: Isocyanate (NCO).[2][3] Retrieved February 9, 2026, from

Sources

Technical Support Center: 4-Fluorobutan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FBA-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-fluorobutan-1-amine (specifically isolated as the hydrochloride salt, CAS: 697-09-6 or similar) presents a classic "deceptive simplicity" in organic chemistry. While the structure suggests a simple nucleophilic substitution, two primary failure modes consistently degrade yield:

  • Volatility & Cyclization: The free base amine is volatile and prone to intramolecular cyclization to form pyrrolidine.

  • Fluorination Efficiency: The introduction of fluorine via nucleophilic substitution (Halex reaction) competes heavily with E2 elimination to form 3-buten-1-amine derivatives.

This guide prioritizes the Gabriel Synthesis route as the "Golden Standard" for reproducibility and yield, while providing a secondary workflow for Deoxyfluorination if starting from the alcohol.

Module 1: The "Golden Standard" Protocol (Gabriel Synthesis)

Recommended for: High purity, scale-up (>1g), and long-term storage stability.

The Logic (Why this route?)

Direct fluorination of 4-chlorobutylamine is inefficient due to self-polymerization. The Phthalimide protecting group serves two critical functions:

  • Nitrogen Passivation: It prevents the amine from acting as a nucleophile, stopping cyclization.

  • Crystallinity: Intermediates are crystalline solids, allowing purification without difficult distillations.

Optimized Workflow
Step 1: Fluorination of N-(4-bromobutyl)phthalimide

Reagents: N-(4-bromobutyl)phthalimide, Spray-dried Potassium Fluoride (KF), 18-Crown-6. Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

ParameterSpecificationTechnical Rationale
KF Preparation Spray-dried or lyophilizedStandard crystalline KF has low surface area and high lattice energy. Spray-drying increases reactivity by orders of magnitude.
Catalyst 18-Crown-6 (5-10 mol%)Solubilizes the Potassium ion, creating a "naked" fluoride anion that is highly nucleophilic.
Temperature 80°C - 90°CSufficient for substitution but below the threshold where E2 elimination becomes dominant.
Moisture < 50 ppm CRITICAL: Water solvates F-, killing its nucleophilicity. All reagents must be strictly anhydrous.

Protocol:

  • Charge a flame-dried flask with N-(4-bromobutyl)phthalimide (1.0 eq), Spray-dried KF (2.0 eq), and 18-Crown-6 (0.1 eq).

  • Add anhydrous MeCN under Argon.

  • Reflux for 12-18 hours. Monitor by TLC (Intermediate is often less polar than starting material).

  • Workup: Filter off inorganic salts. Concentrate. Redissolve in DCM and wash with water to remove crown ether/salts.

Step 2: Deprotection & Salt Formation

Reagents: Hydrazine Hydrate, Ethanol, HCl (conc).

Protocol:

  • Dissolve the fluorinated intermediate in Ethanol.

  • Add Hydrazine Hydrate (1.2 eq) and reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Critical Isolation Step: Cool to 0°C. Filter off the phthalhydrazide.

  • Acidify the filtrate immediately with concentrated HCl to pH 1-2.

  • Concentrate the ethanol/water mixture.

  • Purification: The residue is crude 4-fluorobutan-1-amine·HCl. Recrystallize from Isopropanol/Ether or Ethanol/Ether to obtain white hygroscopic crystals.

Module 2: Visualization of Workflows

Figure 1: Synthesis Pathway & Decision Logic

The following diagram illustrates the critical decision points and chemical transformations.

G Start Start: N-(4-bromobutyl)phthalimide Fluorination Fluorination (KF, 18-Crown-6, MeCN) Start->Fluorination Check QC Check: Alkene present? Fluorination->Check Check->Fluorination Yes (Reduce Temp/Dry Solvents) Intermediate Intermediate: N-(4-fluorobutyl)phthalimide Check->Intermediate No (Success) Deprotection Deprotection (N2H4 in EtOH) Intermediate->Deprotection Acidify Acidification (HCl) Deprotection->Acidify Product Final Product: 4-Fluorobutan-1-amine HCl Acidify->Product

Caption: Optimized Gabriel Synthesis workflow with critical Quality Control (QC) checkpoint at the fluorination stage.

Module 3: Troubleshooting Guide (Root Cause Analysis)

If your yield is low (<50%), use this diagnostic matrix.

SymptomProbable CauseCorrective Action
No Reaction (SM remains) "Wet" Fluoride SourceFluoride is heavily hydrogen-bonded to water. Use Spray-dried KF and store it in a desiccator. Add 3Å molecular sieves to the reaction.
Major Byproduct: Alkene E2 EliminationThe reaction is too basic or too hot. Switch from DMF (high bp) to Acetonitrile (lower bp). Lower temp to 70°C and extend time.
Product is Sticky/Oil Hygroscopic SaltThe HCl salt absorbs water rapidly. Dry under high vacuum (0.1 mbar) over P₂O₅ for 24h. Handle in a glovebox or dry room.
Low Yield after Deprotection Volatility LossYou likely concentrated the free base before adding acid. Always acidify the ethanolic solution before evaporation.
Inseparable Impurity Unreacted BromideBr-intermediate and F-intermediate have similar Rf. Push conversion to 100% using excess KF (3.0 eq) or switch to CsF (Cesium Fluoride) for higher reactivity.

Module 4: Alternative Route (Deoxyfluorination)

Context: Use this only if you already possess N-Boc-4-aminobutanol.

The Risk: Standard DAST (Diethylaminosulfur trifluoride) often causes rearrangement or elimination in this substrate.

The Modern Solution: Use PyFluor (2-Pyridinesulfonyl fluoride) or PBSF (Perfluorobutanesulfonyl fluoride) with a mild base.

  • Substrate: N-Boc-4-aminobutanol.

  • Reagent: PyFluor + DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • Conditions: Toluene, Room Temperature, 12h.

  • Advantage: Significantly lower elimination rates compared to DAST.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use TBAF (Tetrabutylammonium Fluoride) instead of KF? Answer: Generally, No . Commercial TBAF contains water (TBAF·3H₂O) or is sold in THF solution which is difficult to dry perfectly. The water content will quench the nucleophilicity of the fluoride and promote hydrolysis. If you must use TBAF, use TBAF(anhydrous) prepared in situ or dried azeotropically, but KF/18-Crown-6 is more robust.

Q2: My product smells like pyrrolidine. What happened? Answer: You likely generated the free base during workup and it cyclized. 4-fluorobutylamine can cyclize to pyrrolidine, displacing fluoride, especially if heated. Always keep the pH < 4 during isolation to keep the nitrogen protonated (


), which prevents cyclization.

Q3: How do I remove the phthalhydrazide byproduct completely? Answer: Phthalhydrazide is very insoluble in cold ethanol/water. Ensure you chill the reaction mixture to 0°C before filtration. If trace amounts remain, the final recrystallization of the amine salt from isopropanol usually leaves the phthalhydrazide behind (it is insoluble in IPA).

References

  • Gabriel Synthesis Mechanism & Utility

    • Title: The Gabriel Synthesis - Master Organic Chemistry
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Deoxyfluorination Improvements (PyFluor)

    • Title: Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor)[1]

    • Source: Sigma-Aldrich / Merck
  • Purification of Amine Salts

    • Title: Purification of organic hydrochloride salt?
    • Source: ResearchGate[2][3][4]

    • URL:[Link]

  • Fluorination Reagents (Spray-dried KF)

    • Title: Organofluorine Chemistry: Deoxyfluorination Reagents for C—F Bond Synthesis[1]

    • Source: ResearchGate[2][3][4]

    • URL:[Link]

Sources

Technical Support Hub: 4-Fluorobutan-1-amine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the 4-Fluorobutan-1-amine Support Center.

Current Status: 🟢 Operational | Urgency Level: High (Kinetic Instability Risk)

Welcome to the technical support interface for 4-Fluorobutan-1-amine . This guide addresses the unique stability paradox of this building block: it is a stable salt but a "ticking clock" as a free base.

📊 Quick Reference Dashboard

ParameterValue / ConditionCritical Note
Structure

Primary amine + Alkyl Fluoride
Storage Form Hydrochloride Salt (

)
Stable. Store at RT or 4°C. Hygroscopic.
Reactive Form Free Base (

)
Unstable. Prone to cyclization. Do not store >24h.
Boiling Point ~80–95°C (Est.)Volatile liquid. Do not heat neat.
pKa (Conj. Acid) ~10.0 – 10.2Slightly less basic than

-butylamine due to F-induction.
Diagnostic (19F)

-218 ppm (approx)
Signal disappears upon cyclization.

🔬 Module 1: The Core Mechanism (The "Slow Fuse")

Why does my compound degrade in basic conditions? In basic conditions, you deprotonate the ammonium salt to the free amine. While the carbon-fluorine (C-F) bond is the strongest single bond to carbon (~115 kcal/mol), it is not immune to intramolecular attack.

The 4-carbon chain creates a perfect geometric setup for a 5-exo-tet cyclization (Baldwin’s Rules). The entropic advantage of forming a 5-membered ring (pyrrolidine) lowers the activation energy required to break the strong C-F bond.

Visualization: The Degradation Pathway

This diagram illustrates the kinetic trap. As long as the amine is protonated (Acidic), it is safe. Once basic, the clock starts.

degradation_pathway Salt HCl Salt (Stable Storage) Base Free Base (Reactive) Salt->Base + Base (NaOH/TEA) TS Transition State (5-exo-tet) Base->TS Time / Heat Prod Pyrrolidine + HF (Irreversible) TS->Prod Cyclization Prod->Base HF neutralizes remaining amine

Figure 1: The degradation pathway from stable salt to pyrrolidine byproduct. Note that the HF byproduct can react with remaining free amine to form a hydrofluoride salt, often observed as a white solid/gel.

🛠 Module 2: Troubleshooting & Protocols

Ticket #1: "I need to use the free base for a reaction. How do I handle it?"

Diagnosis: You cannot buy the free base; you must generate it in situ or immediately prior to use. Protocol: The "Cold-Start" Neutralization

  • Suspend: Place 4-Fluorobutan-1-amine HCl in your reaction solvent (e.g., DCM, THF, or DMF).

  • Cool: Cool the suspension to 0°C (Ice bath).

  • Neutralize: Add your base (e.g.,

    
    , 
    
    
    
    , or NaOH) slowly.
    • Why? Neutralization is exothermic. Heat accelerates cyclization.

  • React Immediately: Add your electrophile (the reaction partner) immediately after neutralization.

    • Critical: Do not stir the free base alone for >30 minutes. The intermolecular reaction (desired) must outcompete the intramolecular cyclization (undesired).

Ticket #2: "My yield is low, and I see a white precipitate."

Diagnosis: Competitive Cyclization. If your desired reaction is slow, the amine will cyclize to pyrrolidine. The "white precipitate" is likely Pyrrolidinium Fluoride (or the HF salt of your starting material).

Corrective Actions:

  • Increase Concentration: Intermolecular reactions are 2nd order (Rate

    
     [Amine][Electrophile]). Intramolecular cyclization is 1st order. Higher concentration favors the desired intermolecular reaction.
    
  • Change Base: If using a strong inorganic base (NaH, KOtBu), you may be "desolvating" the fluoride, making it a better leaving group. Switch to a milder organic base (DIPEA) or a biphasic system (

    
    /DCM).
    
  • Lower Temperature: Run the reaction at the lowest possible temperature that allows the desired coupling.

Ticket #3: "How do I check purity? The TLC is messy."

Diagnosis: Amines streak on silica; Fluorine is invisible to UV (usually). Protocol: 19F NMR Monitoring This is the only self-validating method for this compound.

Signal (

ppm)
SpeciesInterpretation
-218 ppm (approx)Linear 4-FluoroamineTarget. Signal should be a triplet-of-triplets (coupling to

and

).
Signal Loss PyrrolidineThe organic fluorine is gone.
-120 to -150 ppm Fluoride Ion (

)
Byproduct. Indicates cyclization has occurred and HF/Fluoride has been released.

📉 Module 3: Workup Decision Tree

How you quench the reaction determines if you isolate the product or the byproduct.

workup_logic Start Reaction Complete Q1 Is the product acid-stable? Start->Q1 Yes Acidic Workup (Recommended) Q1->Yes Yes No Basic Workup (Risky) Q1->No No Step_Acid 1. Wash with 1N HCl 2. Extract Organic Impurities 3. Basify Aqueous Phase (Cold) 4. Extract Product Quickly Yes->Step_Acid Step_Basic 1. Keep Cold (0°C) 2. Minimize contact time 3. Remove solvent under vacuum (Do not heat water bath >30°C) No->Step_Basic

Figure 2: Decision logic for workup. Acidic workup is preferred because reprotonating the amine stops the cyclization clock.

❓ Frequently Asked Questions (FAQ)

Q: Can I distill the free base to purify it? A: NO. Distillation requires heat. Heating the free base of 4-fluorobutan-1-amine will drive the formation of pyrrolidine and HF gas. If purification is needed, purify the final product or recrystallize the HCl salt.

Q: Is 4-fluorobutan-1-amine as unstable as 4-chlorobutan-1-amine? A: No. The chloro-analog cyclizes almost instantly upon neutralization. The fluoro-analog is kinetically slower due to the stronger C-F bond. You have a "working window" of several hours at room temperature, but it is not indefinitely stable.

Q: Why does the MSDS say "Keep Cold"? A: Even as a salt, thermal energy can slowly induce degradation or hydrolysis if moisture is present. Always store the HCl salt in a desiccator at 4°C.

📚 References

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734–736. Link

    • Foundational text on the kinetic favorability of 5-exo-tet cyclizations.

  • Haufe, G. (2008). Fluorine in Organic Synthesis. In: Encyclopedia of Reagents for Organic Synthesis. Wiley.

    • General reference on the stability and reactivity of alkyl fluorides vs. other halides.

  • PubChem. (2024).[1] 4-Fluorobutan-1-amine Compound Summary. National Library of Medicine. Link

    • Source for physical property estimates and structural identifiers.[2]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

    • Authoritative review on the strength and electrostatic nature of the C-F bond.

Sources

Technical Support Center: Purification of Volatile Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: VFA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Welcome to the Technical Support Hub

You have reached the advanced support tier for fluorinated organic synthesis. We understand that volatile fluorinated amines present a unique "perfect storm" of purification challenges: they are often too volatile for standard rotary evaporation, their altered basicity complicates extraction, and they pose latent safety hazards due to potential hydrofluoric acid (HF) generation.

This guide is structured as a series of Troubleshooting Modules designed to address the specific failure modes encountered in the lab.

Module 1: The Volatility Paradox

Issue: "I synthesized my fluorinated amine, but after concentrating the reaction mixture on the rotavap, my yield dropped from 80% to 10%."

Root Cause Analysis

Fluorination often lowers the boiling point of amines compared to their non-fluorinated counterparts due to reduced intermolecular hydrogen bonding (the "fluorine effect"). Furthermore, according to Raoult’s Law, even if your product’s boiling point is 20°C higher than your solvent, azeotropic co-distillation can sweep your product into the trap during vacuum concentration.

Protocol: The "Zero-Loss" Isolation System

Do not use a standard rotary evaporator for amines with a boiling point < 100°C. Instead, adopt a chemical isolation strategy or a controlled distillation setup.

Step-by-Step Workflow:

  • Telescoping (Preferred): If the amine is an intermediate, do not isolate. React it in situ with the next electrophile.

  • Kugelrohr Distillation: For isolation, use a Kugelrohr (bulb-to-bulb) apparatus.

    • Cooling: Use dry ice/acetone in the receiving bulb.

    • Vacuum:[1][2] Regulate vacuum to ~100 mbar; do not use high vacuum (<1 mbar) or the amine will bypass the trap.

  • Solvent Displacement: If you must concentrate, use a solvent with a significantly higher boiling point (e.g., replace DCM with diethyl ether or pentane) and use a Vigreux column at atmospheric pressure rather than vacuum.

Module 2: Chromatographic Resolution & "Streaking"

Issue: "My amine streaks across the TLC plate and co-elutes with impurities, even on a slow gradient."

Root Cause Analysis

Standard silica gel is slightly acidic (pH ~5-6). Amines interact strongly with the silanol groups via hydrogen bonding, causing peak tailing ("streaking"). While fluorine is electron-withdrawing and lowers the pKa of the amine (making it less basic), many fluorinated amines remain basic enough to interact with silica [1].

Troubleshooting Guide: Mobile Phase Engineering

You must suppress the ionization of the amine or block the active sites on the silica.

ParameterStandard ProtocolFluorinated Amine Protocol Why?
Stationary Phase Silica Gel (SiO2)Neutralized Silica or Basic Alumina Alumina is less acidic; neutralized silica prevents salt formation on the column.
Mobile Phase Modifier None1-3% Triethylamine (TEA) or NH4OH TEA saturates silanol sites, allowing the target amine to elute freely [2].
Solvent System Hexane/EtOAcDCM/MeOH + NH3 Methanol helps solubilize polar salts; Ammonia ensures the amine stays in the free-base form.
Detection UV (254 nm)Ninhydrin or KMnO4 StainMany small fluorinated amines lack a UV chromophore.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Note: If using HPLC, pairing a C8 column with a fluorinated eluent (like trifluoroethanol) has been shown to improve separation based on fluorine content percentage rather than just polarity [3].

Module 3: Chemical Isolation (The Salt Strategy)

Issue: "Distillation is too risky, and chromatography is not separating the impurities. How do I get a solid?"

The Solution: Salt Formation

Converting a volatile liquid amine into a stable, non-volatile crystalline salt is the most robust purification method. However, the Inductive Effect of fluorine means your amine is less basic than expected. A weak acid (like acetic acid) may fail to protonate it fully.

Protocol: Hydrohalic Salt Precipitation

  • Dissolution: Dissolve the crude reaction mixture in an anhydrous non-polar solvent (Ether or Hexane). Impurities often remain in solution, while the salt will precipitate.

  • Acidification: Slowly bubble anhydrous HCl gas or add 2M HCl in Ether (commercially available) at 0°C.

    • Observation: A white precipitate should form immediately.

  • Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) to prevent moisture absorption.

  • Liberation (Optional): If the free base is needed later, regenerate it by treating the salt with cold 1M NaOH and extracting into a deuterated solvent or reaction solvent immediately.

Visual Workflow: Salt Isolation Logic

SaltIsolation Start Crude Volatile Amine Mixture Check_pKa Check Calculated pKa (Fluorine lowers basicity) Start->Check_pKa Solvent_Choice Dissolve in Et2O or Hexane Check_pKa->Solvent_Choice Acid_Addition Add Anhydrous HCl (in Dioxane/Ether) Solvent_Choice->Acid_Addition Precipitate Precipitate Forms? Acid_Addition->Precipitate Filter Filter & Wash (Cold Ether) Precipitate->Filter Yes (Solid Salt) Evaporate Concentrate Filtrate (Product is in solution) Precipitate->Evaporate No (Oil/Soluble) Storage Desiccator Storage Filter->Storage Store as Salt (Stable) Regen Immediate Use Filter->Regen Regenerate Free Base (NaOH wash)

Figure 1: Decision logic for isolating volatile amines via salt formation. Note the critical checkpoint of pKa verification.

Module 4: Safety & Stability (The Hidden Hazard)

Issue: "My glassware is becoming cloudy/etched after storing the amine."

Root Cause Analysis: HF Generation

Fluorinated amines, particularly those with fluorine on the alpha-carbon relative to the nitrogen (e.g.,


-fluoroamines), can be unstable. They may hydrolyze or eliminate HF spontaneously.
  • The Hazard: HF is insidious. It penetrates skin without immediate pain, decalcifies bone, and causes cardiac arrest [4].

  • The Sign: Etched glassware indicates the presence of HF, which reacts with silica (

    
    ).
    
Safety Protocol
  • Material Compatibility: Never store potentially unstable fluorinated amines in glass. Use PFA, FEP, or HDPE vials [5].

  • First Aid: Keep Calcium Gluconate gel immediately accessible on the benchtop whenever working with these compounds.

  • Storage: Store at -20°C to kinetically inhibit HF elimination.

References
  • Biotage. (2023, February 10).[3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • National Institutes of Health (NIH). (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024, September 6). Hydrogen Fluoride | Chemical Emergencies. Retrieved from [Link]

Sources

minimizing elimination side products in 4-fluorobutylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Elimination Side Products

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-fluorobutylamine. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this versatile reagent, specifically focusing on minimizing the formation of elimination byproducts in your reactions. Our goal is to empower you with the knowledge to optimize your synthetic routes and achieve higher yields of your desired substituted products.

Introduction: The Substitution vs. Elimination Challenge

4-Fluorobutylamine presents a classic organic chemistry challenge: the competition between nucleophilic substitution (SN2) and elimination (E2) pathways. While the primary nature of the alkyl fluoride substrate generally favors the desired SN2 reaction, the basicity of the amine nucleophile can concurrently promote the undesired E2 elimination, leading to the formation of butene derivatives and reducing the yield of your target compound. Understanding the interplay of various reaction parameters is crucial for directing the reaction towards the desired outcome.

This guide will walk you through the key factors influencing this competition and provide actionable strategies to suppress the formation of elimination side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of an elimination byproduct in my reaction with 4-fluorobutylamine. What is the likely cause?

A1: The formation of an elimination byproduct, typically a butene derivative, arises from the E2 (bimolecular elimination) reaction pathway competing with your desired SN2 (bimolecular nucleophilic substitution) reaction. In this competing pathway, a base removes a proton from the carbon adjacent to the carbon bearing the fluorine atom (the β-carbon), leading to the formation of a double bond and the expulsion of the fluoride leaving group.

Several factors can favor the E2 pathway:

  • The dual role of the nucleophile: The amine you are reacting with 4-fluorobutylamine can act as both a nucleophile (attacking the carbon) and a base (abstracting a proton). If your nucleophile is a strong base, it will favor the E2 reaction.[1][2][3]

  • High reaction temperatures: Elimination reactions are generally favored at higher temperatures as they have a higher activation energy and are more entropically favored than substitution reactions.[4]

  • Solvent choice: The solvent plays a critical role. While polar aprotic solvents are generally ideal for SN2 reactions, certain solvent conditions can inadvertently promote elimination.[4][5]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Elimination Byproducts start Significant Elimination Observed q1 Is the reaction temperature elevated? start->q1 a1_yes Lower the temperature. Run at or below room temperature if possible. q1->a1_yes Yes a1_no Evaluate the base/nucleophile. q1->a1_no No a1_yes->a1_no q2 Is your nucleophile a strong or sterically hindered base? a1_no->q2 a2_yes Consider a less basic or less hindered nucleophile if possible. Alternatively, use a non-nucleophilic base and your desired nucleophile. q2->a2_yes Yes a2_no Examine the solvent. q2->a2_no No a2_yes->a2_no q3 Are you using a polar protic solvent? a2_no->q3 a3_yes Switch to a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile). q3->a3_yes Yes a3_no Consider concentration effects. q3->a3_no No a3_yes->a3_no q4 Are you using high concentrations of your base/nucleophile? a3_no->q4 a4_yes Use a more dilute solution. q4->a4_yes Yes end Optimized for Substitution q4->end No, further optimization may be needed. a4_yes->end G cluster_0 Reaction Pathways of 4-Fluorobutylamine cluster_1 SN2 Pathway (Favored) cluster_2 E2 Pathway (Disfavored) Reactants 4-Fluorobutylamine + Nucleophile/Base (Nu⁻/B⁻) SN2_Product Substituted Product (R-NH-(CH₂)₄-F) Reactants->SN2_Product Substitution E2_Product Elimination Product (Butene derivative) Reactants->E2_Product Elimination SN2_Conditions Low Temperature Polar Aprotic Solvent Good Nucleophile, Weak Base SN2_Product->SN2_Conditions E2_Conditions High Temperature Strong/Sterically Hindered Base E2_Product->E2_Conditions

Sources

handling hygroscopic nature of 4-fluorobutylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Building Blocks Technical Support Center .

Below is your comprehensive guide for handling 4-Fluorobutylamine Hydrochloride (CAS: 696-67-3) . This reagent is a critical motif in medicinal chemistry for introducing metabolic stability via fluorination, but its hygroscopic nature (affinity for atmospheric moisture) often leads to stoichiometry errors and reaction failures.

Quick Reference Data

PropertyValueRelevance
State White to off-white solidVisual purity check. Yellowing indicates oxidation/degradation.
Melting Point 155–157 °CSharp MP indicates dryness. Broad/low MP indicates moisture.
Solubility High: Water, Methanol, DMSOLow: Ether, Hexanes, DCMUse non-polar solvents to precipitate/wash the salt.
Hygroscopicity High (Deliquescent potential)Rapidly absorbs water, altering molecular weight calculations.[1]

Module 1: Storage & Inventory (The "Before" Phase)

The Problem: Standard screw-cap vials are insufficient. Moisture permeates through polyethylene caps over weeks, causing the salt to "cake" or turn into a sticky gum.

The Protocol: The "Russian Doll" Storage Method Do not rely on a single barrier. Use a multi-layered approach to maximize shelf-life.

  • Primary Barrier: Ensure the original vial is sealed with Parafilm under an inert atmosphere (Nitrogen/Argon) if possible.

  • Secondary Barrier: Place the vial inside a secondary jar containing a desiccant packet (Silica Gel or Drierite).

  • Tertiary Barrier: Store the secondary jar within a dedicated desiccator cabinet.

StorageHierarchy cluster_0 Storage Environment Hierarchy Level1 Primary Vial (Parafilm Sealed) Level2 Secondary Jar (With Desiccant Packet) Level1->Level2 Placed Inside Level3 Desiccator Cabinet (Low Humidity <20%) Level2->Level3 Stored Within Level4 Long Term: -20°C Freezer (Allow to warm before opening!) Level3->Level4 Optional for >6 Months

Figure 1: Multi-layered storage logic to prevent moisture ingress.

Module 2: Active Handling & Weighing (The "During" Phase)

The Problem: When you open the bottle on a balance, the salt absorbs water immediately.

  • Consequence: The mass you record includes water.[2][3][4] You effectively add less amine than calculated, ruining the stoichiometry (e.g., 0.8 equivalents instead of 1.0).

The Solution: Weighing by Difference Never weigh hygroscopic salts directly into an open weigh boat.

Step-by-Step Protocol:

  • Preparation: Take the reagent bottle and a receiving flask (e.g., Round Bottom Flask) to the balance.

  • Initial Weighing: Place the capped reagent bottle on the balance. Tare (Zero) the balance.

  • Dispensing: Remove the bottle, open it, and quickly transfer an estimated amount of solid into your reaction flask. Do not do this over the balance.

  • Final Weighing: Recap the bottle immediately. Place the capped bottle back on the balance.

  • Calculation: The balance will show a negative number (e.g., -150 mg). This is the exact mass of reagent transferred.

Expert Insight: If the salt has already clumped, do not try to break it with a metal spatula in open air. This increases surface area and accelerates moisture absorption. Transfer the clump to a glovebox or dry bag to pulverize.[5]

Module 3: Reaction Troubleshooting (The "After" Phase)

Scenario: You are performing an amide coupling (e.g., EDC/NHS or HATU) using 4-fluorobutylamine HCl, but yields are low.

Root Cause Analysis: Water introduced by the wet amine salt hydrolyzes the "Active Ester" intermediate before the amine can attack it.

SymptomDiagnosisCorrective Action
Low Yield (<50%) Stoichiometry mismatch due to water weight.Dry the amine salt (see Module 4) or use 1.2–1.5 equivalents to compensate.
Starting Material Remains Active ester hydrolysis.Add molecular sieves (3Å or 4Å) directly to the reaction mixture.
Gumming/Oiling Out Salt is deliquescent.Dissolve the amine in dry DMF/DMSO first, then add to the reaction.

Visualizing the Failure Mode (Amide Coupling)

ReactionFailure CarboxylicAcid Carboxylic Acid ActiveEster Active Ester (Intermediate) CarboxylicAcid->ActiveEster + Coupling Agent CouplingAgent Coupling Agent (HATU/EDC) Amide Target Amide (Product) ActiveEster->Amide + Amine (Fast) Hydrolysis Hydrolyzed Acid (Dead End) ActiveEster->Hydrolysis + H2O (Competes!) AmineWet 4-Fluorobutylamine (Wet/Hygroscopic) Water H2O (Contaminant) AmineWet->Water Carries Water->Hydrolysis Destroys Active Ester

Figure 2: Competition between productive coupling and water-induced hydrolysis.

Module 4: Recovery & Drying (The "Save It" Phase)

The Problem: Your 4-fluorobutylamine HCl has turned into a sticky solid. Can you save it?

Method A: Vacuum Desiccation (Mild)

  • Best for: Minor clumping.

  • Protocol: Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (

    
    ) or fresh Silica Gel. Apply high vacuum (<1 mbar) for 24 hours.
    

Method B: Azeotropic Distillation (Aggressive)

  • Best for: Severe wetness/gooey texture.[6]

  • Protocol:

    • Dissolve the wet salt in a minimum amount of Methanol (to ensure it's fully in solution).

    • Add a large excess of Toluene (which forms an azeotrope with water).

    • Rotary evaporate the mixture. The toluene will carry the water off.

    • Repeat the Toluene addition/evaporation 2–3 times.

    • The result should be a dry, white solid.

Frequently Asked Questions (FAQ)

Q: Can I use the free base instead of the hydrochloride salt? A: The free base (4-fluorobutylamine) is a liquid and is generally more difficult to handle because it absorbs CO2 from the air to form carbamates. The HCl salt is preferred for stability, provided it is kept dry [1].

Q: How do I remove the HCl if my reaction requires the free amine? A: Do not "freebase" it in isolation. Add a tertiary base (like DIPEA or Triethylamine) in situ to the reaction mixture. 1.0 equivalent of DIPEA will neutralize the HCl and release the nucleophilic amine directly in the flask [2].

Q: Why does the melting point matter? A: Pure 4-fluorobutylamine HCl melts sharply around 155–157°C. If your sample melts at 145°C or has a broad range (e.g., 140–150°C), it contains significant water. Dry it before use [3].[1][5][7]

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Fluorobutylamine hydrochloride. Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying amine salts).

Sources

Validation & Comparative

Technical Guide: 19F NMR Characterization of 4-Fluorobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluorobutan-1-amine represents a critical structural motif in medicinal chemistry, serving as a fluorinated bioisostere for aliphatic amines. In 19F NMR spectroscopy, this compound exhibits a distinct chemical shift profile characterized by its stability against pH fluctuations, a feature that distinguishes it from its shorter-chain analogs (2-fluoroethanamine and 3-fluoropropan-1-amine).

This guide provides a comparative analysis of the 19F NMR parameters of 4-fluorobutan-1-amine, focusing on chemical shift (


), spin-spin coupling (

), and environmental sensitivity.

Comparative Analysis: The "Distance Effect"

The most critical factor in analyzing fluorinated amines is the distance between the fluorine atom and the nitrogen center. This distance dictates the sensitivity of the fluorine signal to the protonation state of the amine (pH dependence).

Table 1: Comparative 19F NMR Parameters (vs. CFCl )
Parameter4-Fluorobutan-1-amine (Target)2-Fluoroethanamine (Alternative)1-Fluorobutane (Reference)
Structure F-(CH

)

-NH

F-(CH

)

-NH

F-(CH

)

-CH

Typical

(ppm)
-218.0 ± 2.0 -218.0 to -226.0-218.5
Multiplicity (1H coupled) Triplet of triplets (tt)Triplet of triplets (tt)Triplet of multiplets

Coupling
~47.5 Hz~47-49 Hz47.2 Hz
pH Sensitivity (

)
Low (< 0.5 ppm) High (> 2.0 ppm) None
Primary Utility Stable metabolic tagpH probe / pKa determinationHydrophobic tag
Key Technical Insight: The Inductive Decay
  • 4-Fluorobutan-1-amine (

    
    -position):  The fluorine atom is four carbons away from the amine. The inductive effect of the nitrogen lone pair (or the positive charge in the HCl salt) is effectively dampened by the alkyl chain. Consequently, the chemical shift remains locked near -218 ppm , almost identical to the non-aminated parent alkane, 1-fluorobutane.
    
  • 2-Fluoroethanamine (

    
    -position):  The fluorine is only two carbons away. Protonation of the amine (conversion from -NH
    
    
    
    to -NH
    
    
    ) significantly alters the electronic shielding of the fluorine, causing a dramatic shift. This makes the 2-fluoro analog unstable for quantification in buffers with fluctuating pH but excellent as a pH sensor.

Detailed Spectral Characteristics[1][2]

Chemical Shift ( )

For 4-fluorobutan-1-amine hydrochloride in D


O:
  • Value: -218.0 ppm (referenced to CFCl

    
     at 0 ppm).
    
  • Reference Standard: If using Trifluoroacetic acid (TFA) as an external standard, the signal appears at approximately -141.5 ppm relative to TFA (since TFA

    
     -76.5 ppm vs CFCl
    
    
    
    ).
Coupling Constants ( )

The 19F signal is split by the adjacent protons (geminal coupling).

  • 
     (Geminal):  47–48 Hz. This is the dominant coupling, splitting the fluorine signal into a widely spaced triplet  (1:2:1).
    
  • 
     (Vicinal):  20–25 Hz. Coupling to the protons on C3.
    
  • Observed Pattern: In a standard proton-coupled 19F NMR spectrum, you will observe a triplet of triplets . In a proton-decoupled spectrum (

    
    F{
    
    
    
    H}), the signal collapses to a singlet .

Experimental Protocol: Reliable Quantification

To ensure reproducibility, follow this self-validating protocol. This workflow accounts for the volatility of free amines and the hygroscopic nature of HCl salts.

Reagents
  • Analyte: 4-Fluorobutan-1-amine Hydrochloride (preferred over free base to prevent volatility loss).

  • Solvent: D

    
    O (for water-soluble metabolites) or CD
    
    
    
    OD.
  • Internal Standard: Sodium trifluoroacetate or Trifluoroacetic acid (TFA) encapsulated in a capillary (to avoid pH alteration of the sample).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of 4-fluorobutan-1-amine HCl in 600 µL of D

      
      O.
      
    • Critical: If checking free base, keep sample cold (4°C) to minimize evaporation of the amine.

  • Standard Addition:

    • Insert a coaxial capillary containing the reference standard (e.g., TFA in D

      
      O) into the NMR tube.
      
    • Why: Direct addition of TFA lowers pH, which might affect impurities or other components, even if the target 4-fluoro signal is stable.

  • Acquisition Parameters (Typical 400 MHz Instrument):

    • Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration.

    • Spectral Width: 200 ppm (centered at -150 ppm).

    • Relaxation Delay (D1):

      
       5 seconds. Fluorine nuclei at terminal positions have relatively long 
      
      
      
      relaxation times. Short delays will lead to under-integration.
    • Scans: 64–128 (Fluorine has 100% natural abundance and high sensitivity; extensive scanning is rarely needed for pure samples).

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.

    • Reference the TFA signal to -76.55 ppm.[1]

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process for selecting the correct fluoroamine and the experimental workflow.

Diagram 1: Selection Logic (Stability vs. Sensitivity)

G Start Select Fluorinated Amine Goal_Quant Goal: Stable Quantification (Metabolic Tagging) Start->Goal_Quant Goal_Sensor Goal: pH Sensing (Micro-environment Probe) Start->Goal_Sensor Choice_4F 4-Fluorobutan-1-amine (Delta Position) Goal_Quant->Choice_4F Requires Stability Choice_2F 2-Fluoroethanamine (Beta Position) Goal_Sensor->Choice_2F Requires Sensitivity Result_Stable Shift: ~ -218 ppm pH Independent Choice_4F->Result_Stable Inductive Decay Result_Shift Shift: -218 to -226 ppm pH Dependent Choice_2F->Result_Shift Proximity Effect

Caption: Decision tree for selecting between 4-fluoro and 2-fluoro amines based on experimental goals.

Diagram 2: Experimental Workflow

Workflow Step1 Dissolve Analyte (D2O or CD3OD) Step2 Insert Coaxial Standard (Prevents pH interference) Step1->Step2 Decision Quantitative? Step2->Decision Path_Quant Pulse: Inverse Gated Decoupling D1 > 5s Decision->Path_Quant Yes Path_Qual Pulse: Standard Decoupled D1 = 1s Decision->Path_Qual No Result Process: LB=1.0 Hz Ref: TFA = -76.55 ppm Path_Quant->Result Path_Qual->Result

Caption: Step-by-step NMR acquisition workflow ensuring quantitative accuracy.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text establishing the -218 ppm range for primary alkyl fluorides).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Hu, H., et al. (2008). "Substituent Effects on 19F Chemical Shifts." Journal of Organic Chemistry. (Validating the inductive decay model for -substituted fluorines).
  • Sigma-Aldrich (Merck) . Product Specification: 4-Fluorobutylamine hydrochloride. Link (Confirmation of commercial availability and salt form stability).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules).

Sources

A Comparative Guide to the ¹H NMR Characterization of 4-Fluorobutylamine and Pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing Structural Isomers with ¹H NMR

In the realm of organic chemistry and drug development, the precise characterization of molecular structure is paramount. 4-Fluorobutylamine and pyrrolidine, while both being butylamines, present a fascinating case study in the power of ¹H NMR spectroscopy to differentiate between a linear and a cyclic isomer. 4-Fluorobutylamine is a primary amine with a terminal fluorine atom, while pyrrolidine is a cyclic secondary amine. These structural distinctions give rise to unique and predictable differences in their respective ¹H NMR spectra, primarily in their chemical shifts and spin-spin coupling patterns. This guide will explore these differences in detail, providing the necessary experimental data and theoretical explanations to empower researchers in their analytical endeavors.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

A standardized and well-executed experimental protocol is the foundation of reliable NMR data. The following procedure outlines the key steps for preparing and analyzing samples of 4-fluorobutylamine and pyrrolidine.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for both compounds, as it dissolves them well and its residual proton signal does not interfere with the signals of interest.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.5-0.7 mL of CDCl₃. Consistent concentration is key for comparing spectral features.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for routine ¹H NMR.

    • Number of Scans: A sufficient number of scans (typically 16 to 64) should be co-added to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for these small molecules.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to encompass all proton signals.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak picking.

  • Integration: The relative areas of the signals are determined by integration to confirm the number of protons giving rise to each signal.

  • Peak Picking: The chemical shifts (δ) of all signals are accurately determined.

  • Coupling Constant Measurement: The separation between the lines of a multiplet, known as the coupling constant (J), is measured in Hertz (Hz).

¹H NMR Spectral Analysis: A Tale of Two Amines

The distinct molecular structures of 4-fluorobutylamine and pyrrolidine lead to markedly different ¹H NMR spectra. Below is a detailed analysis and comparison.

Pyrrolidine: The Cyclic Signature

The ¹H NMR spectrum of pyrrolidine is relatively simple due to its symmetry. The five-membered ring contains four carbon atoms and one nitrogen atom.

  • Chemical Shift Equivalence: The four protons on the two carbons adjacent to the nitrogen (α-protons) are chemically equivalent, as are the four protons on the two carbons further from the nitrogen (β-protons).

  • Signal Multiplicity:

    • The α-protons will appear as a triplet, as they are coupled to the two adjacent β-protons (n+1 rule, 2+1=3).

    • The β-protons will appear as a quintet, as they are coupled to both the two α-protons and the two other β-protons. However, due to the complexities of coupling in cyclic systems, this often appears as a more complex multiplet.

  • NH Proton: The proton attached to the nitrogen (N-H) typically appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding and exchange.

4-Fluorobutylamine: The Linear Distinction and the Influence of Fluorine

The ¹H NMR spectrum of 4-fluorobutylamine is more complex than that of pyrrolidine, reflecting its linear structure and the presence of a highly electronegative fluorine atom.

  • Chemical Environments: There are four distinct sets of methylene protons (CH₂) and one set of amine protons (NH₂).

  • Influence of Electronegativity: The electronegative fluorine and nitrogen atoms deshield adjacent protons, causing their signals to appear at a lower field (higher ppm).

  • Signal Multiplicity and Coupling:

    • H-4 (F-CH₂-): The protons on the carbon bearing the fluorine will be a triplet of triplets. They are coupled to the adjacent methylene protons (H-3) and also to the fluorine atom (¹⁹F, which has a spin of 1/2). This results in a triplet due to coupling with H-3, with each line of the triplet further split into a doublet by the fluorine. The coupling to fluorine is a through-bond interaction.[1]

    • H-3 (-CH₂-): These protons will appear as a multiplet due to coupling with both H-4 and H-2.

    • H-2 (-CH₂-): These protons will also appear as a multiplet due to coupling with H-3 and H-1.

    • H-1 (-CH₂-NH₂): The protons on the carbon adjacent to the amine group will appear as a triplet, coupled to the H-2 protons.

    • NH₂ Protons: The amine protons typically appear as a broad singlet, similar to the N-H proton in pyrrolidine.

Data Summary and Comparison

The following table summarizes the expected ¹H NMR data for 4-fluorobutylamine and pyrrolidine.

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Pyrrolidine α-CH₂~2.8 - 3.0Triplet³JHH ≈ 6-8 Hz
β-CH₂~1.7 - 1.9Multiplet
N-HVariable (1.0 - 3.0)Broad Singlet
4-Fluorobutylamine H-4 (F-CH₂)~4.4 - 4.6Triplet of Doublets³JHH ≈ 6-8 Hz, ²JHF ≈ 47 Hz
H-3 (-CH₂-)~1.7 - 1.9Multiplet
H-2 (-CH₂-)~1.5 - 1.7Multiplet
H-1 (-CH₂-NH₂)~2.7 - 2.9Triplet³JHH ≈ 6-8 Hz
NH₂Variable (1.0 - 2.5)Broad Singlet

Visualizing Spin-Spin Coupling

The following diagrams, generated using Graphviz, illustrate the spin-spin coupling networks in both molecules, providing a clear visual representation of which protons are interacting.

pyrrolidine_coupling α-H α-H β-H β-H α-H->β-H ³JHH β-H->α-H ³JHH

Caption: Spin-spin coupling in pyrrolidine.

fluorobutylamine_coupling H-4 H-4 H-3 H-3 H-4->H-3 ³JHH H-3->H-4 ³JHH H-2 H-2 H-3->H-2 ³JHH H-2->H-3 ³JHH H-1 H-1 H-2->H-1 ³JHH H-1->H-2 ³JHH F F F->H-4 ²JHF

Caption: Spin-spin coupling in 4-fluorobutylamine.

Causality Behind Experimental Choices and Spectral Interpretation

  • Choice of High-Field NMR: Utilizing a high-field instrument is crucial for resolving the complex multiplets expected in the spectrum of 4-fluorobutylamine. At lower fields, signal overlap would likely obscure the fine coupling details, making unambiguous assignment challenging.

  • Understanding Through-Bond Coupling: The observed splitting patterns are a direct consequence of through-bond J-coupling, where the spin information of one nucleus is transmitted to its neighbors via the bonding electrons.[1] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and the dihedral angle between them. Vicinal (three-bond) couplings (³JHH) are typically in the range of 6-8 Hz for freely rotating alkyl chains.[2]

  • The Impact of Fluorine: The presence of the ¹⁹F nucleus, with a spin of 1/2, introduces additional complexity and valuable information into the ¹H NMR spectrum of 4-fluorobutylamine. The geminal (two-bond) coupling between fluorine and the adjacent protons (²JHF) is typically large (around 47 Hz), providing a clear diagnostic marker for the F-CH₂ group. This large coupling constant is a key differentiator from other butylamine isomers.

Conclusion: The Power of ¹H NMR in Structural Elucidation

This guide has demonstrated that ¹H NMR spectroscopy is an indispensable tool for the unambiguous characterization and differentiation of 4-fluorobutylamine and pyrrolidine. The distinct chemical shifts, driven by the different electronic environments of the protons, and the unique spin-spin coupling patterns, dictated by the molecular connectivity and the presence of fluorine, provide a comprehensive "fingerprint" for each molecule. By understanding the principles outlined in this guide and adhering to a robust experimental protocol, researchers can confidently utilize ¹H NMR to verify the identity and purity of these and other related compounds in their scientific pursuits.

References

  • Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gunther, H. (2013).
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

Sources

Analytical Differentiation of 4-Fluorobutylamine and 4-Chlorobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Challenge

In medicinal chemistry, the substitution of a chlorine atom with a fluorine atom (bioisosteres) is a common strategy to modulate metabolic stability and lipophilicity. However, distinguishing 4-fluorobutylamine from 4-chlorobutylamine requires precise analytical techniques due to their structural similarity and the potential for instability (cyclization).

This guide moves beyond basic characterization, providing a definitive, multi-modal analytical strategy. While Mass Spectrometry (MS) offers rapid confirmation via isotopic patterns, Nuclear Magnetic Resonance (NMR) —specifically


F NMR —serves as the absolute structural proof.
Strategic Decision Tree

The following logic flow illustrates the most efficient path to positive identification, prioritizing non-destructive methods.

DecisionTree Start Unknown Sample (4-Halobutylamine) F19 Step 1: 19F NMR (The 'Smoking Gun') Start->F19 Signal Signal Observed? (-218 ppm region) F19->Signal Fluoro CONFIRMED: 4-Fluorobutylamine Signal->Fluoro Yes (Single Peak) ChloroPath Step 2: 1H NMR & MS Signal->ChloroPath No (Silent) H1_Split 1H NMR Analysis: Check alpha-CH2 Splitting ChloroPath->H1_Split MS_Iso Mass Spec Analysis: Check Isotope Pattern ChloroPath->MS_Iso Result_Cl CONFIRMED: 4-Chlorobutylamine H1_Split->Result_Cl Triplet (J=6-7Hz) Shift ~3.6 ppm MS_Iso->Result_Cl M : M+2 ratio approx 3:1

Figure 1: Analytical workflow for differentiating 4-fluorobutylamine from 4-chlorobutylamine.

Critical Handling: The Cyclization Hazard

Expertise & Experience: Before beginning analysis, you must address the chemical stability of these compounds.

Both 4-fluorobutylamine and 4-chlorobutylamine are unstable as free bases . The terminal amine can attack the carbon bearing the halogen in an intramolecular nucleophilic substitution (


), cyclizing to form pyrrolidine  (and releasing HF or HCl).
  • Risk: 4-Chlorobutylamine cyclizes rapidly (minutes to hours) at room temperature in its free base form. 4-Fluorobutylamine cyclizes more slowly due to the stronger C-F bond but is still prone to this degradation pathway.

  • Protocol: Always handle and analyze these compounds as their Hydrochloride (HCl) salts . If you must generate the free base, do so immediately before use at low temperature (

    
    ) and analyze within minutes.
    

Method 1: NMR Spectroscopy (The Gold Standard)

NMR is the most powerful tool for this differentiation because Fluorine (


F) is NMR active with 100% natural abundance and a spin of 1/2, whereas Chlorine isotopes are quadrupolar and effectively "silent" in standard high-resolution NMR.
A. F NMR: The Definitive Test

This is the binary "Yes/No" test.

  • 4-Fluorobutylamine: Will show a sharp singlet (or multiplet if proton-coupled) typically in the range of -218 to -222 ppm (referenced to CFCl

    
    ) or approx -70 to -80 ppm  (referenced to TFA).
    
  • 4-Chlorobutylamine: Will show no signal in the

    
    F spectrum.
    
B. H NMR: Splitting Patterns & Chemical Shifts

The presence of Fluorine dramatically alters the appearance of the adjacent methylene protons (


-CH

) due to heteronuclear spin-spin coupling (

).
Feature4-Chlorobutylamine (HCl Salt)4-Fluorobutylamine (HCl Salt)

-CH

Shift

ppm

ppm (Deshielded)
Multiplicity Triplet (

)
Doublet of Triplets (

)
Coupling Logic Split only by

-CH

(

Hz)
Split by F (

Hz) AND

-CH

(

Hz)

Visualizing the Splitting Logic: The large


 coupling constant (approx 47 Hz) dominates the splitting in the fluoro-compound, creating a wide "doublet" where each leg is further split into a triplet by the neighboring protons.

NMRSplitting Proton Alpha-Protons (-CH2-X) Cl_Path X = Chlorine (No H-X coupling) Proton->Cl_Path F_Path X = Fluorine (Large 2J H-F coupling) Proton->F_Path Triplet Signal: TRIPLET (Split only by beta-H) Cl_Path->Triplet Doublet Primary Split: Wide Doublet (47 Hz) F_Path->Doublet Dt Signal: DOUBLET OF TRIPLETS (Each leg split by beta-H) Doublet->Dt

Figure 2: Origin of the multiplet patterns in proton NMR.

C. C NMR
  • 4-Fluorobutylamine: The carbon attached to the fluorine (

    
    ) will appear as a doublet  with a massive coupling constant (
    
    
    
    Hz). The adjacent carbon (
    
    
    ) will also be a doublet (
    
    
    Hz).
  • 4-Chlorobutylamine: The

    
     carbon appears as a singlet  (approx 44 ppm).
    

Method 2: Mass Spectrometry (Isotopic Signature)

While NMR describes the environment, Mass Spectrometry confirms the elemental composition through isotopic abundance. This is particularly useful if sample quantity is too low for


C NMR.
The Chlorine Signature

Chlorine exists naturally as two stable isotopes:


Cl (75.8%) and 

Cl (24.2%). This creates a distinct 3:1 ratio in the molecular ion cluster.[1]
  • 4-Chlorobutylamine (

    
    ): 
    
    • M+ peak (

      
      Cl):  m/z 107 (100% relative intensity)
      
    • M+2 peak (

      
      Cl):  m/z 109 (~33% relative intensity)
      
    • Note: If analyzing the HCl salt, you may see the cation mass [M-Cl]+ in ESI, but EI sources will show the molecular ion cluster.

The Fluorine Signature

Fluorine is monoisotopic (


F).[2]
  • 4-Fluorobutylamine (

    
    ): 
    
    • M+ peak: m/z 91

    • M+2 peak: Negligible (only small contribution from

      
      C, <1.1%).[3]
      
    • Absence of 3:1 pattern is the key confirmation.

Method 3: Infrared Spectroscopy (IR)

IR is a secondary confirmation method, useful for quick quality control (QC) checks.

Vibration Mode4-Fluorobutylamine4-Chlorobutylamine
C-X Stretch 1000–1100 cm

(Strong)
650–750 cm

(Strong)
N-H Stretch 3300–3400 cm

(Broad)
3300–3400 cm

(Broad)

Note: The C-F stretch is often very strong and can overlap with C-C skeletal vibrations, whereas the C-Cl stretch is in the "fingerprint" region and quite distinct.

Experimental Protocols

Protocol A: Preparation for NMR Analysis

Objective: Prepare a stable sample of the amine salt for structural verification. Reagents: Deuterium Oxide (


) or Methanol-

(

). Avoid DMSO-d6 if the free base is suspected, as it can promote cyclization.
  • Sample Weighing: Weigh approximately 10-15 mg of the amine hydrochloride salt into a clean vial.

  • Solvent Addition: Add 0.6 mL of

    
    .
    
    • Why

      
      ? It suppresses the exchangeable NH protons, simplifying the spectrum to focus on the alkyl chain and the halogen splitting.
      
  • Transfer: Transfer solution to a 5mm NMR tube.

  • Acquisition:

    • Run

      
      H NMR  (16 scans). Look for the triplet (Cl) vs. doublet of triplets (F) at 3.6-4.5 ppm.
      
    • Run

      
      F NMR  (unprotonated, 8-16 scans). Look for signal at -218 ppm.
      
Protocol B: LC-MS Identification

Objective: Confirm molecular weight and isotopic pattern.

  • Dilution: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile (with 0.1% Formic Acid).

  • Injection: Inject 1-5

    
    L onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
    
  • Gradient: Run a fast gradient (5% to 95% B over 5 mins).

  • Detection: Monitor ESI+ mode.

    • Target (F): Extract ion chromatogram (EIC) for m/z 92.1

      
      .
      
    • Target (Cl): Extract ion chromatogram for m/z 108.1

      
      . Check the MS spectrum at the peak apex for the 108/110 ratio (3:1).
      

Summary Comparison Table

Analytical Parameter4-Fluorobutylamine4-Chlorobutylamine
Molecular Weight 91.13 g/mol 107.58 g/mol

F NMR
Signal observed (~ -218 ppm)Silent

H NMR (

-CH

)
Doublet of Triplets (

)

4.4-4.6 ppm

Hz
Triplet (

)

3.5-3.7 ppm

Hz

C NMR (

-C)
Doublet (

)

Hz
Singlet (

)No splitting
Mass Spec (Isotopes) Monoisotopic (M only)Distinct M : M+2 (3:1) ratio
IR (C-X Stretch) 1000–1100 cm

650–750 cm

Stability Risk Moderate (Cyclizes to pyrrolidine)High (Rapidly cyclizes to pyrrolidine)

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13668, 4-Chlorobutylamine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluorobutan-1-amine and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-Fluorobutan-1-amine, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to the interplay of its functional groups. This guide provides an in-depth analysis of the mass spectrometric behavior of 4-Fluorobutan-1-amine, offering a predictive framework for its fragmentation patterns. Furthermore, we will objectively compare mass spectrometry with alternative analytical techniques, providing researchers with the data and insights necessary to make informed decisions for their specific analytical needs.

The Power of Mass Spectrometry: Unveiling the Fragmentation Fingerprint

Mass spectrometry (MS) stands as a cornerstone technique for molecular identification, prized for its sensitivity and ability to provide detailed structural information through fragmentation analysis.[1] The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint, offering clues to its underlying structure. While a publicly available, experimentally derived mass spectrum for 4-Fluorobutan-1-amine is not readily found, we can predict its fragmentation behavior based on established principles for aliphatic amines and halogenated compounds.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For 4-Fluorobutan-1-amine (molar mass: 91.13 g/mol ), the following fragmentation pathways are anticipated:

  • The Nitrogen Rule: As a compound containing a single nitrogen atom, 4-Fluorobutan-1-amine is expected to exhibit a molecular ion peak ([M]⁺˙) at an odd mass-to-charge ratio (m/z 91).[2][3][4] However, for many aliphatic amines, this molecular ion peak can be weak or even absent due to rapid fragmentation.[4][5]

  • Alpha-Cleavage: The most dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[2][3][6] This cleavage results in the formation of a resonance-stabilized iminium cation. For 4-Fluorobutan-1-amine, this would lead to a prominent base peak at m/z 30 ([CH₂=NH₂]⁺). This is a characteristic fragment for primary amines with an unbranched alpha carbon.[7]

  • Loss of a Propyl Radical: Cleavage of the bond between the second and third carbon atoms (beta-cleavage relative to the nitrogen) would result in the loss of a propyl radical, leading to a fragment at m/z 48 ([F(CH₂)₂NH₂]⁺˙).

  • Loss of HF (Hydrogen Fluoride): A common fragmentation pathway for fluorinated compounds is the elimination of a neutral hydrogen fluoride molecule (HF, mass 20). This would lead to a fragment ion at m/z 71 ([C₄H₈N]⁺).

  • Other Fragmentation Pathways: Other less prominent fragments may arise from further fragmentation of the initial ions or through complex rearrangements. The presence of fluorine can lead to distinctive but sometimes complex fragmentation patterns.[8]

The predicted major fragments for 4-Fluorobutan-1-amine under EI-MS are summarized in the table below:

Predicted Fragment Ion m/z Proposed Structure Significance
[M]⁺˙91[F(CH₂)₄NH₂]⁺˙Molecular Ion
[M-HF]⁺71[C₄H₈N]⁺Loss of Hydrogen Fluoride
[F(CH₂)₂NH₂]⁺˙48[FCH₂CH₂NH₂]⁺˙Beta-Cleavage
[CH₂=NH₂]⁺30[H₂C=NH₂]⁺Alpha-Cleavage (likely base peak)

Visualizing the Fragmentation Cascade

The primary fragmentation pathway of 4-Fluorobutan-1-amine under electron ionization can be visualized as a series of competing and sequential bond cleavages.

M [F(CH₂)₄NH₂]⁺˙ (m/z 91) Molecular Ion F30 [CH₂=NH₂]⁺ (m/z 30) Base Peak M->F30 α-Cleavage F71 [C₄H₈N]⁺ (m/z 71) M->F71 -HF F48 [F(CH₂)₂NH₂]⁺˙ (m/z 48) M->F48 β-Cleavage

Caption: Predicted EI Fragmentation of 4-Fluorobutan-1-amine.

Analysis by Electrospray Ionization (ESI)

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of a compound.[9][10] For 4-Fluorobutan-1-amine, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺, at m/z 92 .

The presence of electron-withdrawing fluorine atoms can lower the basicity (pKa) of the amine group, which could potentially affect ionization efficiency.[11] However, under typical acidic mobile phase conditions used in LC-MS, the amine should be readily protonated. The use of certain mobile phase additives, such as ammonium fluoride, has been shown to enhance the ion abundance of some compounds in ESI.[12]

A Comparative Look: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. Here, we compare MS with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).

Technique Principle Strengths Limitations Ideal Application for 4-Fluorobutan-1-amine
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight and structural information through fragmentation.Isomeric differentiation can be challenging without tandem MS, quantification requires standards.Rapid identification and confirmation of synthesis, impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed information about the chemical environment of each atom, enabling unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts, longer acquisition times.Definitive structural confirmation, stereochemical analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection via flame ionization.Excellent for quantification of volatile compounds, robust and relatively inexpensive.Provides no structural information, requires the analyte to be volatile and thermally stable.Purity assessment and quantification in routine quality control.

Experimental Workflow: A Practical Guide

To obtain a mass spectrum of 4-Fluorobutan-1-amine, a researcher would typically follow a workflow that includes sample preparation, instrument setup, data acquisition, and analysis.

cluster_prep Sample Preparation cluster_gcms GC-MS (EI) Analysis cluster_lcms LC-MS (ESI) Analysis cluster_data Data Analysis P1 Dissolve sample in a volatile solvent (e.g., methanol) G1 Inject sample into GC P1->G1 L1 Inject sample into LC P1->L1 G2 Separation on a suitable capillary column G1->G2 G3 Elution into MS G2->G3 G4 Electron Ionization (70 eV) G3->G4 G5 Mass Analysis G4->G5 D1 Spectrum Interpretation G5->D1 L2 Separation on a reverse-phase column L1->L2 L3 Elution into MS L2->L3 L4 Electrospray Ionization (Positive Ion Mode) L3->L4 L5 Mass Analysis L4->L5 L5->D1 D2 Library Matching (if available) D1->D2 D3 Fragmentation Pattern Analysis D1->D3

Caption: A generalized workflow for MS analysis.

Step-by-Step Protocol for GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-Fluorobutan-1-amine in methanol. Dilute this solution to a final concentration of 10-100 µg/mL for analysis.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 25 to 150.

  • Data Analysis:

    • Identify the peak corresponding to 4-Fluorobutan-1-amine in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, identifying the molecular ion (if present) and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern and any available spectral libraries.

Conclusion and Future Perspectives

The predictable nature of mass spectrometric fragmentation, guided by fundamental chemical principles, allows for a confident structural interrogation of molecules like 4-Fluorobutan-1-amine, even in the absence of a reference spectrum. Alpha-cleavage leading to a dominant m/z 30 fragment is the most probable outcome in EI-MS, while ESI-MS is expected to yield a clear protonated molecular ion at m/z 92.

For researchers and drug development professionals, the choice of analytical technique will ultimately depend on the specific question being addressed. Mass spectrometry offers an unparalleled combination of speed and sensitivity for identification and impurity analysis. However, for unambiguous structural confirmation, NMR remains the gold standard. A multi-faceted analytical approach, leveraging the strengths of each technique, will undoubtedly provide the most comprehensive and reliable characterization of 4-Fluorobutan-1-amine and its derivatives, accelerating the pace of pharmaceutical innovation.

References

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Dibeler, V. H., & Mohler, F. L. (1950). Mass spectra of fluorocarbons.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Journal of the American Society for Mass Spectrometry, 16(1), 67-76.
  • ChemRxiv. (2023).
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2025).
  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry, 21(23), 3803–3814.
  • Chemistry LibreTexts. (2025). 8.7.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • Whitman College. (n.d.).
  • mzCloud. (2018). Perfluoro 1 butanesulfonic acid PFBS. Retrieved from [Link]

  • Creative Proteomics. (n.d.).
  • PubMed. (2020).
  • The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

  • National Institutes of Health. (2018).
  • PubChem. (n.d.). Perfluorotributylamine. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-difluorobutan-1-amine hydrochloride. Retrieved from [Link]

Sources

The Analytical Gauntlet: A Comparative Guide to C-F Bond Analysis in Aliphatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into aliphatic amine scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by the carbon-fluorine (C-F) bond—such as enhanced metabolic stability, increased binding affinity, and altered pKa—can transform a promising lead compound into a clinical candidate. However, the very stability of the C-F bond presents a challenge for its precise and unambiguous characterization. This guide provides a critical comparison of infrared (IR) spectroscopy and its principal analytical alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Raman spectroscopy—for the analysis of the C-F bond in aliphatic amines. We will delve into the underlying principles, provide field-proven insights, and present experimental protocols to empower researchers to make informed decisions in their analytical workflows.

The Vibrational Signature: IR Spectrum Analysis of the C-F Bond

Infrared spectroscopy probes the vibrational modes of molecules. The C-F bond, being highly polar, typically exhibits a strong absorption in the IR spectrum, making it a readily identifiable feature.

The C-F Stretching Frequency: A Region of Interest

The C-F stretching vibration in aliphatic compounds is typically observed in the spectral region of 1000–1400 cm⁻¹ . This is a relatively uncongested area of the mid-infrared spectrum, often referred to as the "fingerprint region," which allows for a degree of specificity.[1] However, the precise wavenumber is highly sensitive to the molecular environment.

Factors Influencing the C-F Absorption Frequency

The utility of IR spectroscopy for C-F bond analysis is intimately tied to understanding the factors that influence its absorption frequency. Several key parameters come into play:

  • Degree of Fluorination: The number of fluorine atoms attached to a single carbon significantly impacts the absorption frequency.

    • Monofluoroalkanes: Generally exhibit a single, strong absorption band in the 1000–1100 cm⁻¹ range.

    • Difluoroalkanes (CF₂): Often show two distinct stretching vibrations, an asymmetric and a symmetric stretch, typically in the 1100–1200 cm⁻¹ region.

    • Trifluoromethyl (CF₃) groups: Display strong, characteristic absorption bands, often appearing as a series of peaks between 1100 and 1350 cm⁻¹ .[2]

  • Substitution on the α- and β-Carbons: The presence of other substituents, including the aliphatic amine itself, can induce shifts in the C-F stretching frequency. The electron-withdrawing or -donating nature of neighboring groups can alter the C-F bond strength and, consequently, its vibrational frequency.[3]

  • Vibrational Coupling: The C-F stretching vibration can couple with other vibrational modes in the molecule, such as C-C or C-N stretching, leading to shifts in the expected absorption frequency. This coupling is more pronounced when the coupled bonds share a common atom and have similar vibrational energies.

  • Conformational Isomerism: In flexible aliphatic chains, different rotational isomers (conformers) can exist, each with a slightly different vibrational frequency for the C-F bond. This can lead to broadened absorption bands or the appearance of multiple shoulders. Studies on 2-fluoroethylamine have shown the presence of multiple conformers in the gas phase, each with distinct IR and Raman spectral features.[4]

The following diagram illustrates the key factors influencing the C-F bond's IR stretching frequency.

G CF_Freq C-F Stretching Frequency (1000-1400 cm⁻¹) Degree_Fluor Degree of Fluorination Degree_Fluor->CF_Freq Shifts frequency (e.g., CF vs CF₂ vs CF₃) Substitution Neighboring Substituents (e.g., Amine Group) Substitution->CF_Freq Inductive effects Coupling Vibrational Coupling (e.g., with C-N, C-C) Coupling->CF_Freq Alters vibrational energy Conformation Conformational Isomers (Gauche vs. Anti) Conformation->CF_Freq Broadens or splits peaks

Caption: Factors influencing the C-F IR stretching frequency.

Experimental Protocol: ATR-FTIR Analysis of a Liquid Aliphatic Amine

Attenuated Total Reflectance (ATR) is a versatile sampling technique for liquid samples that requires minimal preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the background spectrum is collected.

  • Sample Application: Place a small drop of the neat liquid aliphatic amine directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000–400 cm⁻¹).

  • Data Processing: Perform baseline correction and normalization as needed.

  • Analysis: Identify the characteristic N-H stretching and bending vibrations of the amine group (e.g., N-H stretch around 3300-3500 cm⁻¹) and the strong absorption band(s) in the 1000–1400 cm⁻¹ region corresponding to the C-F stretch.[2]

The Analytical Alternatives: A Comparative Overview

While IR spectroscopy is a valuable tool, a comprehensive characterization of fluorinated aliphatic amines often necessitates the use of complementary techniques.

FeatureIR Spectroscopy¹⁹F NMR SpectroscopyMass SpectrometryRaman Spectroscopy
Principle Vibrational transitionsNuclear spin transitionsMass-to-charge ratioInelastic light scattering
Information Provided Functional groups, bond vibrationsNumber and electronic environment of F atoms, connectivityMolecular weight, elemental composition, fragmentation patternsMolecular fingerprint, symmetric vibrations
Strengths - Fast and simple- Sensitive to polar bonds (C-F)- Widely available- High sensitivity and 100% natural abundance of ¹⁹F- Large chemical shift dispersion provides high resolution- Quantitative- High sensitivity- Provides molecular weight- Structural information from fragmentation- Minimal sample preparation- Water is a weak scatterer- Sensitive to non-polar bonds
Limitations - Complex spectra can be difficult to interpret fully- Overlapping peaks- Not inherently quantitative without calibration- Requires a dedicated NMR spectrometer- Can be time-consuming- Less sensitive than MS- Can be a destructive technique- Fragmentation can be complex to interpret- Isomers can be difficult to distinguish- Weak signal (Raman scattering is inefficient)- Fluorescence interference can be an issue- C-F bond can be a weak Raman scatterer
Best For Rapid confirmation of C-F bond presence, monitoring reactionsUnambiguous identification and quantification of fluorinated species, structural elucidationDetermining molecular formula, identifying unknown compoundsComplementary vibrational information, analysis of aqueous samples
The Unambiguous Probe: ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is arguably the most powerful technique for the characterization of organofluorine compounds.[4] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive. The large chemical shift range of over 400 ppm allows for the resolution of subtle differences in the electronic environment of fluorine atoms.

Key Advantages over IR:

  • Quantitative Analysis: ¹⁹F NMR is inherently quantitative, allowing for the determination of the number of fluorine atoms in a molecule and the relative amounts of different fluorinated species in a mixture.[5]

  • Structural Elucidation: Coupling between neighboring ¹⁹F, ¹H, and ¹³C nuclei provides detailed information about the connectivity of the molecule.

  • High Resolution: The wide chemical shift range minimizes peak overlap, even in complex molecules.

Experimental Protocol: ¹⁹F NMR of a Fluorinated Aliphatic Amine

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated aliphatic amine in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. Add an internal standard (e.g., trifluorotoluene) if quantification is required.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a fluorine probe. Set the spectral width to encompass the expected chemical shift range of the ¹⁹F signals.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. ¹H decoupling is often used to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and perform baseline correction.

  • Analysis: Integrate the signals to determine the relative number of fluorine atoms and analyze the chemical shifts and coupling patterns to elucidate the structure.

The Molecular Blueprint: Mass Spectrometry

Mass spectrometry provides the molecular weight and elemental composition of a compound, offering a complementary piece of the structural puzzle.

Key Advantages over IR:

  • Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

  • Fragmentation Analysis: The fragmentation pattern of a molecule in the mass spectrometer provides valuable information about its structure. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a characteristic fragmentation pathway.[6]

  • High Sensitivity: MS is an extremely sensitive technique, capable of detecting minute quantities of a substance.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

  • Sample Introduction: Introduce a small amount of the volatile fluorinated aliphatic amine into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure. The presence of an odd molecular weight often indicates the presence of a nitrogen atom (the Nitrogen Rule).[6]

The Complementary Vibration: Raman Spectroscopy

Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, it is based on inelastic scattering of light, and the selection rules are different. While IR spectroscopy is most sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds.

Key Advantages over IR:

  • Aqueous Samples: Water is a weak Raman scatterer, making it an excellent solvent for Raman analysis.

  • Complementary Information: Raman spectroscopy can provide information about symmetric vibrations that may be weak or absent in the IR spectrum. For instance, the symmetric CF₂ stretching vibration can be observed in the Raman spectrum.[7]

  • Fingerprinting: The Raman spectrum provides a unique molecular fingerprint that can be used for identification.

Experimental Protocol: Raman Spectroscopy of a Fluorinated Aliphatic Amine

Methodology:

  • Sample Preparation: Place the liquid or solid sample directly onto a microscope slide or into a cuvette.

  • Instrument Setup: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm, 785 nm).

  • Spectrum Acquisition: Focus the laser onto the sample and collect the scattered light.

  • Data Processing: Remove any background fluorescence and perform baseline correction.

  • Analysis: Identify the characteristic Raman bands. The C-F stretching vibrations in fluorinated compounds can appear in the Raman spectrum, often in the 500-800 cm⁻¹ region, though they may be weak.[8]

The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technique.

G Start Start: Characterize C-F Bond in Aliphatic Amine Is_CF_Present Is the C-F bond present? Start->Is_CF_Present IR_Spec IR Spectroscopy Is_CF_Present->IR_Spec Yes What_is_Structure Need detailed structural information? IR_Spec->What_is_Structure NMR_19F ¹⁹F NMR Spectroscopy What_is_Structure->NMR_19F Yes What_is_MW Need molecular weight and formula? What_is_Structure->What_is_MW No NMR_19F->What_is_MW Mass_Spec Mass Spectrometry What_is_MW->Mass_Spec Yes Aqueous_Sample Is the sample aqueous or need complementary vibrational data? What_is_MW->Aqueous_Sample No Mass_Spec->Aqueous_Sample Raman_Spec Raman Spectroscopy Aqueous_Sample->Raman_Spec Yes End End: Comprehensive Characterization Aqueous_Sample->End No Raman_Spec->End

Caption: Decision workflow for selecting an analytical technique.

Conclusion: An Integrated Approach for Confident Characterization

The analysis of the C-F bond in aliphatic amines is a critical task in drug development and materials science. While IR spectroscopy provides a rapid and accessible method for confirming the presence of this crucial functional group, a truly comprehensive understanding of these molecules requires an integrated analytical approach. ¹⁹F NMR stands out for its unparalleled ability to provide detailed structural information and quantitative data. Mass spectrometry is indispensable for determining molecular weight and elemental composition, while Raman spectroscopy offers a valuable complementary perspective, particularly for aqueous samples. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and efficiently characterize these important molecules, accelerating the pace of innovation.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Durig, J. R., & Sullivan, J. F. (1987). Conformational and structural studies of 2-fluoroethylamine from temperature dependent FT-IR spectra of krypton and xenon solutions and ab initio calculations. Journal of Molecular Structure, 158, 13-32.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The handbook of infrared and Raman characteristic frequencies of organic molecules. Academic press.
  • Gerken, J. B., & Boatz, J. A. (2009). Computational study of the structures and vibrational frequencies of fluorinated amines. Journal of Physical Chemistry A, 113(45), 12536-12545.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Dolbier Jr, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
  • Smith, E., & Dent, G. (2019). Modern Raman spectroscopy: a practical approach. John Wiley & Sons.
  • Berger, S., & Braun, S. (2004). 200 and more NMR experiments: a practical course. John Wiley & Sons.
  • de la Cruz, M. J., & Quiñones, R. (2018). Mass spectrometry of fluorinated compounds. Mass Spectrometry Reviews, 37(3), 351-377.
  • Gard, G. L. (2000). Raman spectroscopy of organofluorine compounds. Journal of Fluorine Chemistry, 104(2), 159-166.
  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Stuart, B. H. (2004).
  • National Institute of Standards and Technology. (n.d.). Perfluorotributylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,2,2-Trifluoroethylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Problems in Chemistry. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Fluorotronics, Inc. (2011). Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications. American Pharmaceutical Review, 14(5), 84-89.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.
  • Field, L. D., Li, H. L., & Magill, A. M. (2007).
  • O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein journal of organic chemistry, 6, 57.
  • Colthup, N. B. (1950). Spectra-structure correlations in the infra-red region. Journal of the Optical Society of America, 40(6), 397-400.
  • Jeanmaire, D. L., & Van Duyne, R. P. (1977). Surface raman spectroelectrochemistry part I. Heterocyclic, aromatic, and aliphatic amines adsorbed on the anodized silver electrode. Journal of electroanalytical chemistry and interfacial electrochemistry, 84(1), 1-20.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
  • Gelb, M. H., Svaren, J., & Abeles, R. H. (1985). Fluorine-containing inhibitors of proteases. Biochemistry, 24(8), 1813-1817.
  • Jackson, J. A., & Attard, J. J. (2002). Fluorine-19 NMR spectroscopy. Annual reports on NMR spectroscopy, 47, 1-137.
  • Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.

Sources

HPLC Method Development for Fluorinated Amine Detection: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Method Development Guide.

The Analytical Challenge: Fluorinated Amines

Fluorinated amines represent a critical structural motif in modern medicinal chemistry, appearing frequently in antidepressants, fluoroquinolones, and metabolic tracers. However, they present a "perfect storm" of chromatographic challenges:

  • The "Invisible" Analyte: The high electronegativity of fluorine atoms often disrupts conjugation systems, rendering many fluorinated amines UV-inactive or shifting their absorbance to non-specific low wavelengths (<210 nm), where solvent cutoffs interfere.

  • Basicity & Tailing: Despite the electron-withdrawing effect of fluorine reducing pKa, many of these amines remain basic enough to interact with residual silanols on traditional silica columns, causing severe peak tailing.

  • Selectivity Paradox: Structural isomers (e.g., 2-fluoro vs. 4-fluoro analogs) often co-elute on C18 phases because their hydrophobicity (logP) is nearly identical, despite distinct electronic distributions.

This guide compares three distinct analytical approaches to solving these problems, culminating in a recommended "Modern Standard" protocol.

Comparative Analysis of Methodologies

We evaluate three primary strategies: Derivatization (Traditional) , Ion-Pairing (Legacy) , and Fluorinated Phases with Universal Detection (Modern) .

Option A: Pre-Column Derivatization + C18/Fluorescence

The "Old Standard" for sensitivity.

  • Mechanism: Reacting the amine with reagents like OPA (o-Phthalaldehyde) or FMOC-Cl to generate a highly fluorescent, hydrophobic derivative.

  • Pros: Extreme sensitivity (femtomole level); moves detection away from interfering background.

  • Cons: High labor; reaction kinetics vary by steric hindrance (critical for bulky fluorinated groups); derivative stability is often poor; "ghost peaks" from reagent byproducts.

Option B: Ion-Pairing Chromatography (IPC) + UV

The "Brute Force" solution.

  • Mechanism: Adding reagents like TFA (Trifluoroacetic acid) or Heptafluorobutyric acid (HFBA) to the mobile phase to neutralize charge and increase retention.[1]

  • Pros: Cheap; uses standard C18 columns.

  • Cons: Incompatible with MS/CAD (severe signal suppression); long column equilibration times; baseline drift; "memory effects" on the LC system.

Option C: PFP Stationary Phases + Charged Aerosol Detection (CAD)

The "Modern Standard" (Recommended).

  • Mechanism: Uses Pentafluorophenyl (PFP) columns which offer

    
     interactions, dipole-dipole interactions, and specific F-F interactions.[2][3] Coupled with CAD, which detects any non-volatile analyte regardless of chromophore.[4]
    
  • Pros: No derivatization (direct analysis); separates positional isomers (shape selectivity); MS-compatible mobile phases; uniform response factors.

  • Cons: CAD requires volatile mobile phases; PFP columns have lower pH stability than hybrid C18.

Performance Matrix
FeatureOption A: Derivatization (OPA/FMOC)Option B: Ion-Pairing (C18 + TFA)Option C: PFP + CAD (Recommended)
Analyte Scope Primary/Secondary Amines onlyAll Ionizable AminesAll Non-Volatile Amines
Selectivity Driven by the Tag (Hydrophobic)Driven by Alkyl ChainOrthogonal (Shape/Electronic)
LOD Excellent (< 1 ng/mL) Moderate (UV dependent)Good (~10-50 ng/mL)
Precision (RSD) > 2.0% (Reaction variability)< 1.0%< 1.0%
Prep Time High (30-60 mins)LowZero (Dilute & Shoot)
MS Compatibility GoodPoor (Suppression) Excellent

Method Selection Decision Tree

The following logic flow guides the selection of the optimal method based on your specific analyte constraints.

MethodSelection Start Start: Fluorinated Amine Analysis IsChromophoric Does analyte have a strong UV Chromophore? Start->IsChromophoric IsTrace Is detection limit < 10 ng/mL required? IsChromophoric->IsTrace No UseUV Use C18/PFP + UV (Standard) IsChromophoric->UseUV Yes IsMS Is MS identification required? IsTrace->IsMS No (Standard trace) UseDeriv Use Derivatization (OPA/FMOC) + FLD IsTrace->UseDeriv Yes (Ultra-trace) UseCAD Use PFP Column + CAD (Recommended) IsMS->UseCAD No (Quant only) IsMS->UseCAD Yes (Isomers) UseHILIC Use HILIC + MS/CAD (For highly polar) IsMS->UseHILIC Yes (Polar/Basic)

Figure 1: Decision tree for selecting the optimal detection and separation mode for fluorinated amines.

Deep Dive Protocol: PFP + CAD Workflow

This protocol focuses on Option C , utilizing the unique selectivity of fluorinated stationary phases combined with the universal detection of CAD. This method is self-validating because the separation mechanism (PFP) is orthogonal to the detection mechanism (CAD), reducing the risk of co-eluting interferences "hiding" under the peak.

The "Why" Behind the Chemistry
  • Stationary Phase: We utilize a Pentafluorophenyl (PFP) phase (e.g., Phenomenex Luna PFP(2) or Supelco Ascentis Express F5).

    • Mechanism:[5][6] The fluorine atoms on the phenyl ring create a strong electron deficit, generating a "pi-acidic" surface. This interacts strongly with the "pi-basic" nitrogen of the amine and the electron-rich fluorine atoms of the analyte via dipole-dipole and pi-pi interactions. This separates compounds based on where the fluorine is located on the amine, not just hydrophobicity.

  • Mobile Phase: Ammonium Formate (10-20 mM, pH 3.0) .

    • Why: Low pH ensures the amine is fully protonated (stabilizing retention on PFP via ion-exchange mechanisms). Formate is volatile, making it CAD and MS friendly.

Step-by-Step Experimental Protocol

Equipment:

  • UHPLC System (Binary Gradient).

  • Detector: Charged Aerosol Detector (CAD) or ESI-MS.

  • Column: PFP (Propyl) bonded phase, 100 Å, 2.7 µm (Fused Core) or 3 µm. Dimensions: 100 x 2.1 mm.

Reagents:

  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Acetonitrile (LC-MS Grade).

Workflow:

  • System Preparation (Critical for CAD):

    • Flush system with warm water (40°C) to remove any non-volatile buffer salts (e.g., phosphates) which will clog the CAD nebulizer.

    • Self-Validation Step: Monitor the CAD background current. It should be < 2 pA with pure mobile phase. High background indicates contamination.

  • Sample Preparation:

    • Dissolve fluorinated amines in 90:10 Water:Acetonitrile .

    • Note: Avoid 100% organic diluents; they cause "solvent washout" effects on early eluting polar amines.

  • Gradient Profile:

    • Initial Hold: 0-1 min at 5% B (Focuses polar amines at head of column).

    • Ramp: 5% to 60% B over 10 mins.

    • Wash: 95% B for 2 mins.

    • Re-equilibration: 5 mins at 5% B.

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

    • Temp: 35°C (Controls viscosity and kinetics).

  • Detection Settings (CAD):

    • Evaporation Temp: 35°C (Low temp preserves semi-volatile amines).

    • Power Function: 1.0 (Linearity optimization).

Expected Results & Troubleshooting
ProblemProbable CauseSolution
Peak Tailing > 1.5 Secondary silanol interactionsIncrease buffer conc. to 25 mM; ensure pH < 3.5.
Low Sensitivity (CAD) Analyte volatilityLower CAD evaporation tube temperature; switch to salt form of amine.
Baseline Noise Mobile phase impuritiesUse LC-MS grade solvents only; clean nebulizer.
Retention Shift "Dewetting" of poresPFP phases can dewet in 100% aqueous. Maintain min 2-3% ACN.

Visualizing the Selectivity: PFP vs. C18

The diagram below illustrates the mechanistic difference. C18 relies solely on hydrophobic partitioning. PFP engages in a "three-point" interaction (Hydrophobic + Pi-Pi + Electrostatic), which is critical for resolving fluorinated isomers.

InteractionMechanism cluster_C18 C18 Interaction (Hydrophobic Only) cluster_PFP PFP Interaction (Multi-Mode) C18_Ligand C18 Alkyl Chain Analyte_A Fluorinated Amine C18_Ligand->Analyte_A Van der Waals PFP_Ligand Pentafluorophenyl Ring Analyte_B Fluorinated Amine PFP_Ligand->Analyte_B Pi-Pi Stacking PFP_Ligand->Analyte_B Dipole-Dipole (F-F) PFP_Ligand->Analyte_B Ion-Exchange

Figure 2: Mechanistic comparison of C18 vs. PFP stationary phase interactions.

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes.

  • Phenomenex. "New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds." Phenomenex Press Release.

  • Sigma-Aldrich. "Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns." Sigma-Aldrich Technical Guides.

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, 2016.

  • Thermo Fisher Scientific. "Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection." Thermo Fisher Application Note.

  • ResearchGate. "Derivatizing Reagents for Detection of Organic Compounds By HPLC." International Journal of Pharmaceutical Sciences and Research, 2012.

Sources

Technical Comparison: 3-Fluoropropylamine vs. 4-Fluorobutylamine in Medicinal Chemistry

[1][2][3][4]

Executive Summary

3-Fluoropropylamine (3-FPA) and 4-Fluorobutylamine (4-FBA) serve as critical fluorinated building blocks in drug discovery, often used to modulate lipophilicity (

123

The Verdict:

  • Select 4-FBA when maintaining high amine basicity and nucleophilicity is critical for reaction yield or receptor binding.[1][4][5][3][6] Its reactivity profile closely mimics n-butylamine.[1][4][5][3][6]

  • Select 3-FPA to lower the amine pKa (by ~1 unit) for improved membrane permeability or to reduce hERG liability.[1][4][5][6] Be aware of its reduced nucleophilicity in coupling reactions.[1][4][5][3][6]

Part 1: Physicochemical Profile[1][2][3][5]

The introduction of a fluorine atom creates a dipole that influences the electronic environment of the amine.[4][5][3][6] The distance of the fluorine from the nitrogen (3 carbons vs. 4 carbons) is the primary driver of the differences in their properties.[1][4][3][6]

Property3-Fluoropropylamine (3-FPA)4-Fluorobutylamine (4-FBA)Impact on Chemistry
Structure


Chain length affects flexibility and lipophilicity.[1][4]
Molecular Weight 77.10 g/mol 91.13 g/mol Minimal difference in mass efficiency.[1][4][5][3][6]
pKa (Conjugate Acid) ~8.7 ~9.7 3-FPA is significantly less basic due to the inductive electron-withdrawing effect of Fluorine.[1][4][5][6]
Boiling Point (Est.) ~72–75 °C~100–105 °C3-FPA is more volatile; handle with care to prevent evaporative loss.[1][4][5][3][6]
LogP (Est.) ~0.1~0.54-FBA is slightly more lipophilic.[1][4][5][3][6]
Leaving Group Risk Low (F is poor LG)Low (F is poor LG)Spontaneous cyclization is rare for both, unlike chloro-analogs.[1][4][3]

Part 2: Reactivity Analysis

Basicity and Nucleophilicity (The Inductive Effect)

The most significant operational difference is the nucleophilicity of the nitrogen lone pair.[1][4][3][6] Fluorine is highly electronegative (

14536


123
  • 3-FPA (Gamma-position): The fluorine is only 3 bonds away from the nitrogen.[1][4][5][6] The inductive pull is strong, stabilizing the lone pair and lowering the energy of the HOMO (Highest Occupied Molecular Orbital).[1][2][3][6] This makes 3-FPA less basic and less nucleophilic .[1][4][5][3][6]

  • 4-FBA (Delta-position): The fluorine is 4 bonds away.[1][4][5][3][6] The inductive effect decays rapidly with distance (

    
     approx).[1][4][3][6] Consequently, 4-FBA retains a basicity profile very similar to non-fluorinated n-butylamine (
    
    
    ).[1][4][3]

Experimental Implication: In amide couplings or

123
Stability and Cyclization

A common concern with haloalkylamines is intramolecular cyclization (self-alkylation).[1][4][5][3][6]

  • Chloro-analogs: 3-chloropropylamine rapidly cyclizes to azetidinium; 4-chlorobutylamine cyclizes to pyrrolidinium.[1][4][5][6]

  • Fluoro-analogs: The

    
     bond is extremely strong (~485 kJ/mol vs ~328 kJ/mol for 
    
    
    ).[1][4][5][6] Therefore, fluoride is a very poor leaving group.[4][5][2][3][6]
    • 3-FPA: Formation of a strained 4-membered azetidine ring via fluoride displacement is kinetically and thermodynamically unfavorable under standard conditions.[1][4][5][3][6]

    • 4-FBA: Formation of a 5-membered pyrrolidine ring is kinetically favored (Baldwin's 5-exo-tet), but the poor leaving group ability of fluorine prevents this from occurring spontaneously.[1][4][2]

Visualizing the Pathway

The following diagram illustrates the reactivity and stability logic:

ReactivityComparisonFPA3-Fluoropropylamine(3-FPA)InductiveInductive Effect (-I)Stronger in 3-FPAFPA->InductiveF is closer (3 bonds)CyclizationIntramolecular Cyclization(Self-Degradation)FPA->CyclizationPotential 4-ring (Azetidine)FBA4-Fluorobutylamine(4-FBA)FBA->InductiveF is further (4 bonds)FBA->CyclizationPotential 5-ring (Pyrrolidine)BasicityBasicity (pKa)3-FPA (~8.7) < 4-FBA (~9.7)Inductive->BasicityReduces e- densityNucleoNucleophilicity3-FPA < 4-FBABasicity->NucleoCorrelates directlyStabilitySTABLE(C-F bond too strong)Cyclization->StabilityBlocked by high C-F bond energy

Caption: Comparative logic flow for basicity and stability. Note that while 4-FBA has a kinetically favored cyclization path (5-ring), the thermodynamic stability of the C-F bond prevents degradation for both.[1][2]

Part 3: Experimental Protocols

Handling and Storage
  • Volatility: 3-FPA free base is volatile.[1][4][5][3][6] It should be stored in a tightly sealed container, preferably in a refrigerator (

    
    ). 4-FBA is less volatile but should still be treated with care.[1][4][5][3][6]
    
  • Salt Forms: Both are commercially available as Hydrochloride (HCl) salts.[1][4][5][3][6] This is the preferred form for storage as it eliminates volatility and prevents any potential (though unlikely) slow polymerization.[1][4][5][3][6]

    • Hygroscopicity: Fluoroalkylamine salts can be hygroscopic.[1][4][5][3][6] Store with desiccants.

Standard Amide Coupling Protocol

This protocol is optimized to account for the nucleophilicity differences.[1][4][5][3][6]

Materials:

  • Carboxylic Acid substrate (1.0 equiv)[1][2][3]

  • Amine (3-FPA or 4-FBA) HCl salt (1.2 equiv)[1]

  • Coupling Reagent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1][2][3]

  • Base: DIPEA (3.0 - 4.0 equiv)[1]

  • Solvent: DMF or DCM[1]

Procedure:

  • Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add DIPEA (1.0 equiv) and HATU (1.2 equiv).[1][4][3][6] Stir for 5–10 minutes to form the activated ester.

    • Note: Pre-activation is crucial for 3-FPA to ensure the electrophile is reactive enough for the less nucleophilic amine.[1][4][5][3][6]

  • Amine Addition: Add the Amine HCl salt followed immediately by the remaining DIPEA (2.0–3.0 equiv).

    • Critical Step: Ensure enough base is added to neutralize the HCl salt and deprotonate the amine.[1][4][5][3][6] For 3-FPA, the lower pKa means it deprotonates easier, but the nitrogen is less reactive, so maintaining a basic pH (>8) is vital.[1][4][2][3]

  • Reaction: Stir at Room Temperature.

    • 4-FBA: Typically complete in 1–2 hours.[1][4][5][3][6]

    • 3-FPA: May require 3–6 hours.[1][4][5][3][6] Monitor by LCMS.[1][4][5][3][6]

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    .[1][4][5][3][6]
Reductive Amination (Aldehyde Coupling)[1][4][5]
  • 4-FBA: Reacts readily with aldehydes using

    
     in DCM/AcOH.[1][4][5][3][6]
    
  • 3-FPA: Due to lower basicity, imine formation might be slower.[1][4][5][3][6] It is recommended to add the amine and aldehyde and stir for 1 hour before adding the reducing agent (

    
    ) to ensure equilibrium favors the imine.[1][4][3][6]
    

Part 4: Strategic Applications in Drug Design

Application GoalRecommended AnalogRationale
Lowering LogP 3-FPA The dipole is stronger and the chain is shorter, generally resulting in lower lipophilicity than the butyl analog.[1][4]
Reducing hERG Binding 3-FPA Reducing the basicity of a basic amine center (pKa 9.7

8.7) often reduces affinity for the hERG channel, a common cardiac toxicity liability.[1][4][2][3][6]
Metabolic Blocking Both Both analogs block metabolism at the terminal position (omega-oxidation).[1][4][5][6] Choose based on the desired chain length for the pharmacophore.[1][4][5][3][6]
Mimicking Lysine/Arginine 4-FBA The 4-carbon chain length closely mimics the side chain of Lysine, but with a neutral/electronegative terminus instead of a basic amine (if the F is replacing

) or simply a fluorinated linker.[1][2][3]

References

  • PubChem. 3-Fluoropropan-1-amine hydrochloride (Compound Summary). National Library of Medicine.[1][4][5][3][6] Available at: [Link][1][2]

  • PubChem. 4,4,4-Trifluorobutylamine (Compound Summary - pKa Data). National Library of Medicine.[1][4][5][3][6] Available at: [Link](Note: Used as proxy for experimental pKa trends in fluoroalkylamines).[1][4][3][6]

  • ChEMBL Database. Physicochemical properties of fluorinated amines.[1][4][5][3][6] European Molecular Biology Laboratory.[1][4][5][3][6] Available at: [Link][1][2]

  • Morgenthaler, M., et al. (2007).[1][4][2][3][6] Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem.[1][4][5][3][6] (General reference for inductive effects on amine pKa).

  • Leroux, F. R., et al. (2021).[1][4][2][3][6] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters.[1][4][5][3][6] (Context on cyclization potential of fluorinated amines). Available at: [Link][1][2]

Safety Operating Guide

4-Fluorobutan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Strategy

Immediate Action: 4-Fluorobutan-1-amine (and its hydrochloride salt) must be classified as Halogenated Organic Waste .[1] Critical Constraint: Do NOT dispose of this compound in standard organic solvent streams (e.g., non-halogenated red cans) or sanitary sewers. Combustion of this compound generates Hydrogen Fluoride (HF), necessitating incineration facilities equipped with alkaline scrubbers.

Chemical Profile & Hazard Identification

To ensure safe handling, you must distinguish between the two common forms of this reagent. The disposal protocol relies on the specific physical state and chemical reactivity.

Feature4-Fluorobutan-1-amine (Free Base)4-Fluorobutan-1-amine HCl (Salt)
CAS 359-62-6286371-70-8
State LiquidSolid (Crystalline)
Primary Hazard Corrosive / Flammable Irritant / Skin Sensitizer
Flash Point ~35–45°C (Est.)[1]N/A
Reactivity Reacts violently with acids/oxidizersHygroscopic; stable but irritant
Waste Code D001 (Ignitable), D002 (Corrosive)Non-regulated solid (unless mixed)

The Scientific "Why": The presence of the C–F bond (bond energy ~485 kJ/mol) confers thermal stability, but upon incineration at


C, it undergoes oxidative decomposition. Unlike chlorinated waste, which forms HCl, this compound forms Hydrogen Fluoride (HF) .


Standard catalytic oxidizers in non-halogenated waste streams cannot neutralize HF, leading to the corrosion of the incinerator's firebrick lining and the release of toxic effluent.

Waste Segregation Protocol

This is the most critical step in the laboratory workflow. You must establish a self-validating segregation system.

DOT Diagram 1: Waste Segregation Logic

WasteSegregation Start Identify Waste Form IsLiquid Is it Liquid (Free Base)? Start->IsLiquid IsSolid Is it Solid (HCl Salt)? Start->IsSolid CheckMix Mixed with Acids? IsLiquid->CheckMix SolidStream Solid Hazardous Waste IsSolid->SolidStream LiquidStream Liquid Halogenated Waste FinalPack Pack in HDPE Container Label: 'Halogenated Organic' LiquidStream->FinalPack SolidStream->FinalPack CheckMix->LiquidStream No Neutralize Neutralize carefully (Exothermic Risk) CheckMix->Neutralize Yes Neutralize->LiquidStream

Caption: Logical flow for segregating 4-Fluorobutan-1-amine based on physical state and mixture composition.

Step-by-Step Disposal Procedures

Scenario A: Liquid Waste (Reaction Mixtures / Free Base)

Objective: Prevent volatilization and ensure compatibility with halogenated incineration.

  • Container Selection: Use HDPE (High-Density Polyethylene) carboys.

    • Reasoning: While amines can be stored in glass, the potential generation of HF (if the waste stream becomes acidic/wet) poses a risk of etching glass. HDPE is universally resistant to both the amine and trace fluoride ions.

  • pH Adjustment (If necessary):

    • If the amine is dissolved in an acidic aqueous layer, neutralize to pH 7–9 using Sodium Bicarbonate (

      
      ) before bottling.
      
    • Warning: Neutralization of amines with strong acids is highly exothermic. Perform in an ice bath.

  • Labeling:

    • Affix a hazardous waste tag immediately.[2]

    • MANDATORY: Check the box for "Halogenated Organic."

    • List constituents: "4-Fluorobutan-1-amine, [Solvent Name]."

Scenario B: Solid Waste (Contaminated Silica / HCl Salt)

Objective: Contain dust and prevent leaching.

  • Packaging: Double-bag in heavy-duty polyethylene bags (minimum 4 mil) or place in a wide-mouth HDPE jar.

  • Labeling: Mark as "Solid Debris Contaminated with Halogenated Organics."

Emergency Spill Response (The "Self-Validating" Safety System)

A spill of the free base liquid requires immediate intervention due to its volatility and corrosivity.

DOT Diagram 2: Spill Response Workflow

SpillResponse Assess Assess Spill Volume Small < 100 mL (Fume Hood) Assess->Small Large > 100 mL (Floor/Bench) Assess->Large PPE Don PPE: Nitrile Gloves (Double) Goggles + Face Shield Small->PPE Evacuate Evacuate Area Call EHS Large->Evacuate Absorb Absorb with Vermiculite or Sand (Inert) PPE->Absorb NoAcid DO NOT USE Acid Neutralizers (Heat/Fume Risk) Absorb->NoAcid Collect Collect into HDPE Pail Absorb->Collect Label Label as Halogenated Waste Collect->Label

Caption: Emergency workflow emphasizing the avoidance of acid neutralization during spill cleanup.

Cleanup Protocol:

  • Ventilation: Immediately increase ventilation. If outside a hood, open windows if safe/possible.

  • Absorption: Use Vermiculite or Dry Sand .

    • Contraindication: Do not use standard "Acid Neutralizer" powders (often pink/red). These are designed for acids; adding them to an amine will do nothing or cause confusion. Do not use paper towels (fire hazard).

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) after bulk removal. Do not use bleach (potential reaction with amines to form chloramines).

References

  • PubChem. (2025).[3][4] 4-Fluorobutan-1-amine Compound Summary. National Library of Medicine. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • U.S. EPA. (2023). Best Management Practices for Laboratory Waste. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorobutan-1-amine
Reactant of Route 2
4-Fluorobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.